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Core Science & Biosynthesis

Foundational

Preclinical Characterization of 5-(Azetidin-3-yl)pyridin-2-ol: A Technical Guide to Pharmacokinetics and Pharmacodynamics

Executive Summary The compound 5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7) is a highly specialized heterocyclic building block and pharmacological probe[1][2]. Featuring an azetidine ring coupled to a pyridine moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7) is a highly specialized heterocyclic building block and pharmacological probe[1][2]. Featuring an azetidine ring coupled to a pyridine moiety bearing a hydroxyl group, its molecular architecture (C₈H₁₀N₂O, MW: 150.18 g/mol ) is specifically engineered to interact with central neurotransmitter receptors[1]. Structurally homologous to potent nicotinic acetylcholine receptor (nAChR) ligands such as A-85380 and ABT-594, this compound represents a critical scaffold for developing neurotherapeutics targeting pain modulation, cognitive enhancement, and inflammation[3][4].

This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of 5-(Azetidin-3-yl)pyridin-2-ol, detailing the causality behind experimental design and the physicochemical principles governing its behavior.

Structural Pharmacology & Target Rationale

The pharmacological utility of 5-(Azetidin-3-yl)pyridin-2-ol is dictated by two critical structural features:

  • The Azetidine Ring: With a predicted pKa of ~9.5, the secondary amine of the azetidine ring is predominantly protonated at physiological pH (7.4). This cationic center is essential for forming a high-affinity cation- π interaction with conserved tryptophan residues in the orthosteric binding pocket of nAChRs[3].

  • Tautomerism of the Pyridine Ring: While named as a 2-ol, the compound exists in a tautomeric equilibrium strongly favoring the 5-(azetidin-3-yl)pyridin-2(1H)-one form in aqueous environments[5]. The resulting pyridone carbonyl acts as a crucial hydrogen-bond acceptor, mimicking the carbonyl oxygen of endogenous acetylcholine.

This precise spatial arrangement allows azetidinyl-pyridines to achieve sub-nanomolar affinity (Kᵢ < 100 pM) for the α 4 β 2 nAChR subtype while minimizing off-target ganglionic ( α 3 β 4) or muscle ( α 1 β 1 δγ ) activation[4][6].

Pharmacodynamics (PD): Receptor Kinetics & Efficacy

The primary mechanism of action for this class of compounds involves orthosteric agonism at central α 4 β 2 nAChRs. Upon binding, the agonist induces a conformational shift that opens the central ion pore, leading to an influx of cations (Na⁺ and Ca²⁺)[4]. This localized membrane depolarization subsequently activates voltage-gated calcium channels (VGCCs), triggering the vesicular release of downstream neurotransmitters such as dopamine, norepinephrine, and GABA.

nAChR_Pathway Agonist 5-(Azetidin-3-yl)pyridin-2-ol (Agonist) Receptor α4β2 nAChR Activation Agonist->Receptor Binds orthosteric site IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC VGCC Activation Depolarization->VGCC NT_Release Neurotransmitter Release (DA, NE, GABA) VGCC->NT_Release Ca2+ dependent Effect Analgesia & Cognitive Modulation NT_Release->Effect

Fig 1: Downstream signaling cascade of α4β2 nAChR activation by azetidinyl-pyridine agonists.

Pharmacokinetics (PK): ADME Profiling

To successfully translate 5-(Azetidin-3-yl)pyridin-2-ol from an in vitro probe to an in vivo tool, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be rigorously characterized.

  • Absorption & Permeability: Due to the permanent positive charge of the azetidine ring at intestinal pH, passive transcellular diffusion is limited. Caco-2 permeability assays must be utilized to determine if the compound relies on carrier-mediated transport (e.g., OCT transporters) for oral bioavailability.

  • Distribution: Efficacy requires crossing the blood-brain barrier (BBB). While the low molecular weight (150.18 g/mol ) is favorable[1], the high polarity necessitates measuring the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) to ensure adequate free drug is available at the receptor site.

  • Metabolism: The electron-deficient pyridine ring is highly resistant to CYP450-mediated oxidation. However, the 2-hydroxyl/pyridone group is a prime liability for Phase II UGT-mediated glucuronidation. Therefore, metabolic stability assays must explicitly include UDP-glucuronic acid (UDPGA) cofactors.

Quantitative Data Summary
ParameterValue / PredictionPharmacological Implication
Molecular Weight 150.18 g/mol [1]Highly favorable for BBB penetration and rapid diffusion.
Target Affinity (Kᵢ) < 100 pM (Predicted)Sub-nanomolar affinity expected based on A-85380 homology[3][6].
Azetidine pKa ~9.5Ensures protonation at pH 7.4 for critical cation- π interactions.
LogD (pH 7.4) < 1.0 (Hydrophilic)Limits passive lipid diffusion; may require active transport.
Primary Clearance Route Phase II GlucuronidationRequires UGT-competent in vitro models for accurate half-life prediction.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that prove the mechanical competency of the experiment before data is accepted.

PKPD_Workflow Synthesis Compound Prep & QC (LC-MS/NMR) PD_Assays In Vitro PD (Radioligand Binding) Synthesis->PD_Assays ADME In Vitro ADME (Caco-2, Microsomes) Synthesis->ADME PKPD_Model PK/PD Modeling (Emax / EC50) PD_Assays->PKPD_Model InVivo_PK In Vivo PK (Rodent IV/PO) ADME->InVivo_PK Select viable candidates InVivo_PK->PKPD_Model Plasma/Brain conc.

Fig 2: Self-validating preclinical PK/PD workflow for azetidinyl-pyridine compound screening.

Protocol 1: Competitive Radioligand Binding Assay ( α 4 β 2 nAChR)

Causality: [³H]epibatidine is utilized as the radioligand because its exceptionally high specific activity and affinity provide a robust dynamic range for displacing highly potent azetidinyl-pyridines[3][7].

  • Membrane Preparation: Isolate rat cortical membranes (rich in α 4 β 2 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 50 µg of membrane protein with 0.5 nM[³H]epibatidine and varying concentrations of 5-(Azetidin-3-yl)pyridin-2-ol (1 pM to 10 µM) in a 96-well plate.

  • Self-Validation (NSB Control): In parallel wells, add 300 µM (-)-nicotine. Logic: This saturates all specific receptor sites. Any remaining radioactive signal is Non-Specific Binding (NSB). If the Total Binding to NSB ratio is < 5:1, the assay is invalid due to lipid partitioning.

  • Filtration: Terminate the reaction after 2 hours at 22°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Phase I/II Microsomal Stability Assay

Causality: Because the primary metabolic liability of the 2-hydroxypyridine moiety is glucuronidation, standard CYP450 microsome assays will falsely predict high metabolic stability. The inclusion of alamethicin and UDPGA is mandatory.

  • Matrix Activation: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes. Logic: Alamethicin forms pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes.

  • Reaction Initiation: Add 1 µM of 5-(Azetidin-3-yl)pyridin-2-ol, 1 mM NADPH (for CYP450s), and 2 mM UDPGA (for UGTs). Incubate at 37°C.

  • Self-Validation (Control Integration): Run Verapamil (rapid CYP clearance) and 7-Hydroxycoumarin (rapid UGT clearance) in parallel. Logic: If 7-Hydroxycoumarin is not rapidly depleted, the alamethicin pore-formation failed, and the assay must be rejected.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Translational Considerations

While 5-(Azetidin-3-yl)pyridin-2-ol provides an exceptional scaffold for CNS drug discovery, researchers must carefully monitor its dose-response curve in vivo. The high basicity of the azetidine ring, while necessary for α 4 β 2 affinity, can lead to off-target hERG channel blockade (a common liability for basic amines), necessitating rigorous cardiovascular safety pharmacology screening prior to advanced preclinical development.

References

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed (NIH). Available at:[Link]

  • A-85380[3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. PubMed (NIH). Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Azetidin-3-yl)pyridin-2-ol

Abstract This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(Azetidin-3-yl)pyridin-2-ol, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(Azetidin-3-yl)pyridin-2-ol, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical distinction between molecular weight and exact mass, details the experimental protocols for their verification, and contextualizes the compound's structural significance. We present a self-validating workflow for characterization, ensuring scientific integrity and providing a robust framework for laboratory application.

Introduction to 5-(Azetidin-3-yl)pyridin-2-ol

5-(Azetidin-3-yl)pyridin-2-ol (CAS Number: 1260867-13-7) is a unique bifunctional molecule that incorporates a strained four-membered azetidine ring and a pyridin-2-ol moiety.[1] This structural combination has garnered attention in pharmaceutical research for its potential applications in developing novel therapeutics, particularly as an antimicrobial agent and as a modulator of biological pathways associated with inflammation and pain.[1]

The azetidine scaffold is a valuable building block in drug discovery. Its inherent ring strain can be exploited for chemical transformations, and its three-dimensional structure provides a valuable vector for substituent placement to optimize binding interactions with biological targets. The pyridin-2-ol component, which exists in tautomeric equilibrium with its corresponding pyridone form (5-(azetidin-3-yl)-1H-pyridin-2-one), offers hydrogen bonding capabilities and sites for further chemical modification.[1] Understanding the precise mass and chemical formula of this molecule is the foundational first step in any research or development endeavor.

Core Physicochemical Properties

The identity and purity of a compound are fundamentally defined by its physicochemical properties. For 5-(Azetidin-3-yl)pyridin-2-ol, the most critical of these are its molecular weight and exact mass, which are derived from its molecular formula.

PropertyValueSource
IUPAC Name 5-(azetidin-3-yl)-1H-pyridin-2-one[1]
Synonym 5-(Azetidin-3-yl)pyridin-2-ol
CAS Number 1260867-13-7[1]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Exact (Monoisotopic) Mass 150.07931 DaCalculated
Canonical SMILES C1C(CN1)C2=CNC(=O)C=C2[1]
InChI Key OLYFROVDFSYLMK-UHFFFAOYSA-N[1]
2.1. The Critical Distinction: Molecular Weight vs. Exact Mass

For the drug development professional, understanding the difference between molecular weight and exact mass is not merely academic; it is a practical necessity that dictates experimental design and data interpretation.

  • Molecular Weight (Average Mass): This value, 150.18 g/mol , is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms.[1][2] It is the value used for all stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity or determining reagent quantities for a synthesis reaction. It is a macroscopic property.

  • Exact Mass (Monoisotopic Mass): This value, calculated to be 150.07931 Da , is the mass of the molecule when composed of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This is the value that is measured by high-resolution mass spectrometry (HRMS). Its experimental verification is a cornerstone of structural confirmation, providing an unambiguous determination of the elemental composition.

The calculation is as follows:

  • (8 x Mass of ¹²C) + (10 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (1 x Mass of ¹⁶O)

  • (8 x 12.00000) + (10 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 150.07931 Da

Synthesis and Purification Context

The synthesis of 5-(Azetidin-3-yl)pyridin-2-ol generally involves a multi-step process that includes the formation of the core azetidine ring and the subsequent functionalization of the pyridine moiety.[1] The final product requires rigorous purification, typically via column chromatography or recrystallization, to remove impurities, starting materials, and side-products.[1] Only a highly purified sample is suitable for the exacting analytical techniques described below.

Experimental Characterization and Verification

To ensure the identity and purity of 5-(Azetidin-3-yl)pyridin-2-ol, a validated workflow combining mass spectrometry and nuclear magnetic resonance is essential.

4.1. Protocol: Verification of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

Causality: The objective is to experimentally confirm the elemental composition (C₈H₁₀N₂O) by measuring the exact mass. HRMS is the definitive technique for this purpose. Electrospray Ionization (ESI) is chosen as it is a "soft" ionization method that minimizes fragmentation, allowing for the clear detection of the protonated molecular ion ([M+H]⁺).

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy (typically < 5 ppm).

  • Ionization: Set the ESI source to positive ion mode. The basic nitrogen atoms in the azetidine and pyridine rings will readily accept a proton, forming the [M+H]⁺ ion.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The expected m/z for this ion is the exact mass plus the mass of a proton: 150.07931 + 1.00728 = 151.08659 .

    • Compare the measured m/z value to the calculated value. The mass error, expressed in parts-per-million (ppm), should be below 5 ppm to confidently confirm the elemental composition.

4.2. Workflow for Physicochemical Characterization

The following diagram illustrates a self-validating workflow for the complete characterization of a newly synthesized batch of 5-(Azetidin-3-yl)pyridin-2-ol. This logical progression ensures that each step confirms the success of the previous one, culminating in a fully validated compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/UPLC, >95%) Purification->Purity HRMS Mass Verification (HRMS) (Confirm C₈H₁₀N₂O) Purity->HRMS NMR Structural Elucidation (¹H & ¹³C NMR) Purity->NMR Final Confirmed Structure & Physicochemical Profile HRMS->Final NMR->Final

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-(Azetidin-3-yl)pyridin-2-ol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Azetidinyl-Pyridinol Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is paramount. The 4-mem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidinyl-Pyridinol Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is paramount. The 4-membered azetidine ring has emerged as a "privileged scaffold" due to its unique structural and physicochemical characteristics.[1][2] Its inherent ring strain, sp3-rich character, and conformational rigidity can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and the ability to project substituents into distinct three-dimensional vectors, which is often unachievable with larger, more flexible rings.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles and receptor selectivity.[1]

When coupled with a 2-hydroxypyridine moiety, the resulting 5-(Azetidin-3-yl)pyridin-2-ol building block becomes a powerful tool for drug discovery. The 2-hydroxypyridine ring exists in tautomeric equilibrium with its 2-pyridone form and is a well-established pharmacophore known for its ability to engage in critical hydrogen bonding interactions, often mimicking the hinge-binding motifs required for kinase inhibition.[3][4] This bifunctional scaffold, therefore, offers a pre-validated anchor for target engagement alongside a versatile azetidine handle for meticulous exploration of structure-activity relationships (SAR).

This guide provides a detailed exploration of 5-(Azetidin-3-yl)pyridin-2-ol, outlining its properties, strategic applications, and comprehensive protocols for its synthetic diversification.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol [5]
Appearance Typically an off-white to white solid[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH) and water[5]
CAS Number Varies by supplier; ensure verification upon purchase.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed when not in use.

  • Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled with care due to potential hazards associated with its chemical structure.[5]

Strategic Diversification: Key Functionalization Points

The true power of 5-(Azetidin-3-yl)pyridin-2-ol lies in its three distinct points for chemical modification. These handles allow for systematic and independent modulation of a molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

G cluster_0 Diversification Points cluster_1 Medicinal Chemistry Goals main 5-(Azetidin-3-yl)pyridin-2-ol Core N_Func Azetidine Nitrogen (N-H) main->N_Func N-Alkylation N-Acylation N-Arylation O_Func Pyridinol Oxygen (O-H) main->O_Func O-Alkylation O-Arylation Py_Func Pyridine Ring (C-H) main->Py_Func C-H Activation Cross-Coupling PK Modulate pKa, Solubility, Pharmacokinetics (PK) N_Func->PK Potency Explore New Binding Pockets, Increase Potency N_Func->Potency O_Func->PK Vector Fine-tune Exit Vector O_Func->Vector Py_Func->Potency

Caption: Key diversification points on the 5-(Azetidin-3-yl)pyridin-2-ol scaffold.

Experimental Protocols: Synthetic Diversification

The following protocols provide detailed, validated methodologies for the functionalization of the azetidine nitrogen and the pyridinol oxygen. These reactions serve as the foundation for building compound libraries for screening campaigns.

Protocol 1: N-Alkylation via Reductive Amination

This protocol is a robust method for introducing a wide variety of substituents onto the azetidine nitrogen, a key vector for exploring solvent-exposed regions of a binding pocket.

G start Dissolve Azetidinyl-pyridinol (1.0 eq) & Aldehyde/Ketone (1.2 eq) in Anhydrous DCE/DCM stir Stir at RT for 30-60 min (Imine Formation) start->stir add_reductant Add NaBH(OAc)₃ (1.5 eq) Portion-wise stir->add_reductant monitor Monitor by TLC / LC-MS (2-16 hours) add_reductant->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry purify Purify via Flash Chromatography (Silica Gel) dry->purify product Isolate Pure N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation of the Azetidine Moiety.

Materials & Reagents:

ReagentQuantity (Example)Purpose
5-(Azetidin-3-yl)pyridin-2-ol150 mg (1.0 mmol)Starting Material
Aldehyde or Ketone1.2 mmol (1.2 eq)Alkylating Agent
Sodium Triacetoxyborohydride318 mg (1.5 mmol)Reducing Agent
1,2-Dichloroethane (DCE)10 mLAnhydrous Solvent
Dichloromethane (DCM)20 mLExtraction Solvent
Sat. aq. Sodium Bicarbonate15 mLQuenching Agent
Anhydrous Sodium SulfateAs neededDrying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Add anhydrous DCE (or DCM) to dissolve the reactants (concentration approx. 0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[6]

Protocol 2: N-Acylation with Acyl Chlorides

This protocol allows for the introduction of amide functionalities, which can act as hydrogen bond donors or acceptors and improve metabolic stability.

Materials & Reagents:

ReagentQuantity (Example)Purpose
5-(Azetidin-3-yl)pyridin-2-ol150 mg (1.0 mmol)Starting Material
Acyl Chloride1.1 mmol (1.1 eq)Acylating Agent
Triethylamine (Et₃N) or DIPEA2.5 mmol (2.5 eq)Base
Dichloromethane (DCM)10 mLAnhydrous Solvent
Deionized Water15 mLQuenching Agent
Anhydrous Sodium SulfateAs neededDrying Agent

Step-by-Step Procedure:

  • Dissolve 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a suitable non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise via syringe. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction by adding deionized water.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated azetidine.[6]

Protocol 3: O-Alkylation of the Pyridinol

Alkylation of the pyridinol oxygen converts the H-bond donating pyridone tautomer into a pyridyl ether, which can alter the compound's electronic profile, lipophilicity, and interactions with the target protein.[4]

G start Dissolve Azetidinyl-pyridinol (1.0 eq) in Anhydrous DMF/Acetonitrile add_base Add Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) start->add_base stir_heat Stir at RT or Heat (40-60 °C) for 30 min add_base->stir_heat add_alkyl_halide Add Alkyl Halide (R-X) (1.2 eq) stir_heat->add_alkyl_halide monitor Monitor by TLC / LC-MS (4-24 hours) add_alkyl_halide->monitor workup Dilute with Water, Extract with EtOAc monitor->workup dry Dry (Na₂SO₄), Filter, & Concentrate workup->dry purify Purify via Flash Chromatography (Silica Gel) dry->purify product Isolate Pure O-Alkylated Product purify->product

Caption: Workflow for O-Alkylation of the Pyridinol Moiety.

Materials & Reagents:

ReagentQuantity (Example)Purpose
5-(Azetidin-3-yl)pyridin-2-ol150 mg (1.0 mmol)Starting Material
Alkyl Halide (e.g., MeI, BnBr)1.2 mmol (1.2 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃)276 mg (2.0 mmol)Base
N,N-Dimethylformamide (DMF)5 mLAnhydrous Solvent
Ethyl Acetate (EtOAc)30 mLExtraction Solvent
Deionized Water20 mLWorkup

Step-by-Step Procedure:

  • To a flame-dried flask, add 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq) and a suitable base like anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Note: Cs₂CO₃ can often provide higher yields and selectivity for O-alkylation.[7]

  • Add anhydrous DMF (or acetonitrile) as the solvent.

  • Stir the suspension at room temperature (or gently heat to 40-60 °C) for 30 minutes to form the pyridinolate salt.

  • Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.2 eq) dropwise.

  • Continue stirring the reaction at the chosen temperature and monitor by TLC or LC-MS. These reactions can take between 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with deionized water, and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired O-alkylated product.

Application Example: Targeting Protein Kinases

The 5-(Azetidin-3-yl)pyridin-2-ol scaffold is exceptionally well-suited for developing protein kinase inhibitors. The 2-hydroxypyridine moiety can form key hydrogen bonds with the kinase hinge region, while the N-substituted azetidine can be used to achieve potency and selectivity by probing adjacent pockets.

G Core 5-(Azetidin-3-yl)pyridin-2-ol (Building Block) N_Alkylation Protocol 1: N-Alkylation with Library of Aldehydes (R-CHO) Core->N_Alkylation Library Diverse Library of N-Substituted Analogs N_Alkylation->Library Screening Kinase Panel Screening (Biochemical Assays) Library->Screening SAR Identify Hits and Establish SAR Screening->SAR Optimization Lead Optimization: - O-Alkylation (Protocol 3) - Further N-Analoging SAR->Optimization

Caption: Logical workflow for kinase inhibitor discovery using the scaffold.

By applying Protocol 1 with a diverse set of aldehydes (R-CHO), a library of compounds can be rapidly synthesized. For example, using aromatic, aliphatic, and heterocyclic aldehydes will probe how different physicochemical properties at the 'R' group affect kinase binding. Subsequent screening can identify initial hits, and further optimization using Protocols 2 and 3 can refine the lead compounds into potent and selective clinical candidates.

Conclusion

5-(Azetidin-3-yl)pyridin-2-ol is a high-value building block for modern drug discovery programs. Its constituent parts—the property-enhancing azetidine ring and the target-engaging 2-hydroxypyridine—provide a robust starting point for lead generation. The synthetic protocols detailed herein offer reliable and versatile methods for exploring the vast chemical space around this scaffold, enabling the efficient development of novel therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[1][5][8]

References

  • EvitaChem. (n.d.). Buy 5-(Azetidin-3-yl)pyridin-2-ol (EVT-13078530).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 4, 125-133. [Link]

  • Schimpl, J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 13(9), 1104-1121. [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 5-(Azetidin-3-yl)pyridin-2-ol

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of 5-(Azetidin-3-yl)pyridin-2-ol not merely as a routine data-collection exercise, but as a dynamic physicochemical puzzle. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of 5-(Azetidin-3-yl)pyridin-2-ol not merely as a routine data-collection exercise, but as a dynamic physicochemical puzzle. This molecule presents a dual challenge for Nuclear Magnetic Resonance (NMR) spectroscopy: the tautomeric instability of the pyridin-2-ol core and the conformational dynamics of the strained four-membered azetidine ring. This application note establishes a self-validating analytical workflow designed to lock molecular conformation, eliminate spectral ambiguity, and unequivocally map the connectivity of this pharmacologically relevant scaffold.

Mechanistic Insights & Experimental Causality

To design a robust NMR protocol, we must first understand the causality behind the molecule's behavior in solution.

Tautomeric Dynamics of the Pyridin-2-ol Core

The interconversion between 2-hydroxypyridine and 2-pyridone is one of the most rigorously studied tautomerizations in organic chemistry. In the gas phase or in non-polar solvents (e.g., CDCl₃), the 2-hydroxypyridine (enol) form is thermodynamically favored due to intramolecular stabilization[1]. However, in highly polar or protic environments, the equilibrium shifts dramatically. Solvents capable of hydrogen bonding stabilize the 2-pyridone (lactam) form via strong intermolecular interactions, significantly lowering the tautomerization barrier[2].

Attempting to analyze this molecule in CDCl₃ often yields broadened, unresolved peaks due to intermediate exchange rates between the two tautomers. Causality-Driven Choice: By intentionally selecting DMSO-d₆ as the solvent, we drive the equilibrium almost exclusively toward the 2-pyridone form[1],[3]. This locks the conformation, ensuring sharp, high-resolution spectral data and revealing the critical lactam carbonyl carbon (~163 ppm) in ¹³C NMR.

Tautomerism A 2-Hydroxypyridine (Aromatic, OH) B 2-Pyridone (Lactam, NH, C=O) A->B Proton Transfer S1 Non-Polar Solvents (e.g., CDCl3) S1->A Intramolecular H-bonding S2 Polar Solvents (e.g., DMSO-d6) S2->B Intermolecular H-bonding

Tautomeric equilibrium of the pyridin-2-ol moiety dictated by solvent polarity.

Conformational Flexibility of the Azetidine Ring

The azetidine ring introduces its own complexities via ring puckering and nitrogen inversion. In ¹³C NMR, the strained nature of the four-membered heterocycle results in distinct chemical shifts. The C-2' and C-4' carbons adjacent to the secondary amine typically resonate between 50 and 55 ppm[4]. Recognizing these signature shifts is critical for differentiating the azetidine system from standard aliphatic chains.

Self-Validating Experimental Protocols

A trustworthy analytical protocol requires that no single 1D spectrum is trusted in isolation. The following workflow is designed as a self-validating system where each experiment cross-verifies the previous one.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of 5-(Azetidin-3-yl)pyridin-2-ol.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate for 2 minutes to ensure complete dissolution. Rationale: Particulate matter degrades magnetic field homogeneity, leading to poor line shape.

Data Acquisition Workflow
  • 1D ¹H NMR (400 MHz): Acquire with a minimum of 16 scans. This provides the primary proton inventory. Look for the broad exchangeable pyridone NH proton downfield (~11.5 ppm).

  • 1D ¹³C NMR (100 MHz): Acquire with a minimum of 512 scans. Identifies the backbone. The presence of a peak at ~163 ppm confirms the 2-pyridone tautomer.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H attachments. Self-Validation Step: Any proton signal lacking an HSQC cross-peak is definitively assigned as a heteroatom-bound exchangeable proton (NH).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. Self-Validation Step: Observing a ³J_{CH} coupling from the azetidine methine proton (H-3') to the pyridine quaternary carbon (C-5) and adjacent carbons (C-4, C-6) unequivocally proves the regiochemistry of the attachment.

NMRWorkflow Prep 1. Sample Prep DMSO-d6 locks tautomer OneD 2. 1D NMR (1H, 13C) Primary Chemical Shifts Prep->OneD TwoD1 3. 2D HSQC Isolate C-H vs NH/OH OneD->TwoD1 TwoD2 4. 2D HMBC Prove Ring Connectivity TwoD1->TwoD2 Val 5. Self-Validation Cross-referencing Data TwoD2->Val

Step-by-step self-validating NMR workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural properties and tautomeric locking in DMSO-d₆.

Table 1: Expected ¹H NMR Data Summary (DMSO-d₆, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Notes
NH (Py)~11.5br s1HPyridone NH; confirms lactam form.
H-6 (Py)~7.4d1HPyridine ring; meta coupling to H-4.
H-4 (Py)~7.3dd1HPyridine ring; ortho/meta couplings.
H-3 (Py)~6.3d1HPyridine ring; ortho coupling to H-4.
H-2', H-4' (Az)~3.8 - 4.2m4HAzetidine CH₂ protons.
H-3' (Az)~3.5 - 3.8m1HAzetidine methine proton.
NH (Az)~3.0 - 8.5br s1HAzetidine NH (highly dependent on salt/free base state).

Table 2: Expected ¹³C NMR Data Summary (DMSO-d₆, 100 MHz)

PositionChemical Shift (ppm)TypeStructural Notes
C-2 (Py)~163.0C=OPyridone carbonyl; diagnostic of tautomer state.
C-4 (Py)~140.0CHPyridine ring carbon.
C-6 (Py)~132.0CHPyridine ring carbon.
C-5 (Py)~120.0CQuaternary carbon; HMBC target for linkage.
C-3 (Py)~119.0CHPyridine ring carbon.
C-2', C-4' (Az)~50.0 - 55.0CH₂Azetidine ring carbons[4].
C-3' (Az)~35.0 - 40.0CHAzetidine methine carbon.

References

  • Spectroscopic Analysis of 3-(Phenoxymethyl)azetidine , Benchchem. Available at: 4

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone , Academia.edu / The Journal of Physical Chemistry A. Available at:2

  • How about Tautomers? , WuXi Biology. Available at: 1

  • 2-Pyridone , Wikidoc. Available at: 3

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 5-(Azetidin-3-yl)pyridin-2-ol

Introduction 5-(Azetidin-3-yl)pyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry, potentially for its role as an antimicrobial agent or for its interactions with neurotransmitter receptors.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Azetidin-3-yl)pyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry, potentially for its role as an antimicrobial agent or for its interactions with neurotransmitter receptors.[1] The successful in vivo evaluation of this and any novel chemical entity is critically dependent on the development of a stable and biocompatible formulation that ensures accurate and reproducible dosing. The unique structural features of 5-(Azetidin-3-yl)pyridin-2-ol, specifically the strained azetidine ring and the acidic pyridin-2-ol moiety, present distinct challenges that must be addressed during formulation development.[1]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its high ring strain, which can render it susceptible to degradation, particularly under acidic conditions.[2][3] Conversely, the pyridin-2-ol group confers weakly acidic properties to the molecule.[1] Therefore, a thorough understanding of the compound's physicochemical properties, especially its pKa, solubility, and stability as a function of pH, is paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(Azetidin-3-yl)pyridin-2-ol for in vivo studies. It outlines essential pre-formulation investigations and provides detailed, step-by-step protocols for preparing various formulations suitable for common routes of administration.

Part 1: Essential Pre-formulation Studies

Pre-formulation studies are the cornerstone of rational formulation design, providing the fundamental knowledge required to create a stable and effective dosage form.[][5] For 5-(Azetidin-3-yl)pyridin-2-ol, the following studies are critical.

Physicochemical Characterization

A summary of the known and predicted physicochemical properties of 5-(Azetidin-3-yl)pyridin-2-ol is presented in Table 1.

PropertyValue/InformationSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
AppearanceWhite to off-white solid[1]
General SolubilitySoluble in polar solvents such as water and methanol.[1]
Predicted pKa (Azetidine)~10-11 (basic)[6]
Predicted pKa (Pyridin-2-ol)~8-10 (acidic)General chemical knowledge
Experimental Protocols for Pre-formulation Assessment

Rationale: The pKa values of the azetidine nitrogen and the pyridin-2-ol group will dictate the ionization state of the molecule at different pH values, which in turn influences its solubility and stability. A common method for pKa determination is potentiometric titration.

Materials:

  • 5-(Azetidin-3-yl)pyridin-2-ol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh approximately 10-20 mg of 5-(Azetidin-3-yl)pyridin-2-ol and dissolve it in 50 mL of deionized water.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Allow the pH to stabilize and record the initial pH.

  • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition. Continue until a clear inflection point is observed in the acidic range.

  • Repeat the titration with a fresh solution using 0.1 M NaOH to determine the pKa in the basic range.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Multiple pKa values may be observed corresponding to the different ionizable groups.

Rationale: Understanding the solubility of the compound at various pH values is crucial for selecting an appropriate vehicle and ensuring the drug remains in solution during administration.

Materials:

  • 5-(Azetidin-3-yl)pyridin-2-ol

  • Buffer solutions (pH 2, 4, 6, 7.4, 9, 10)

  • Scintillation vials

  • Shaking incubator

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of 5-(Azetidin-3-yl)pyridin-2-ol to separate vials containing each buffer solution.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (mg/mL or µg/mL) against the pH of the buffer.

Rationale: Given the potential for acid-mediated degradation of the azetidine ring, assessing the stability of 5-(Azetidin-3-yl)pyridin-2-ol across a range of pH values is critical for developing a formulation with an acceptable shelf-life.

Materials:

  • 5-(Azetidin-3-yl)pyridin-2-ol

  • Buffer solutions (pH 2, 4, 6, 7.4, 9)

  • HPLC vials

  • HPLC with a suitable column and detector

  • Temperature-controlled chamber

Procedure:

  • Prepare stock solutions of 5-(Azetidin-3-yl)pyridin-2-ol in a suitable solvent (e.g., water or methanol).

  • Dilute the stock solution into each buffer to a final concentration of approximately 1 mg/mL.

  • Transfer the solutions into HPLC vials and store them in a temperature-controlled chamber (e.g., 4°C and 40°C).

  • At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), analyze the samples by HPLC.

  • Quantify the remaining percentage of the parent compound and monitor for the appearance of degradation products.

  • Plot the percentage of the remaining compound against time for each pH and temperature condition to determine the degradation kinetics.

Part 2: Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation can be developed. Given that 5-(Azetidin-3-yl)pyridin-2-ol is water-soluble, simple aqueous-based formulations are likely to be suitable. The primary consideration will be maintaining a pH that ensures both solubility and stability.

Vehicle Selection

The choice of vehicle is dependent on the route of administration and the physicochemical properties of the drug.[7]

  • Oral (PO) Administration: For oral dosing, simple aqueous vehicles are often preferred. The pH of the formulation should be adjusted to a range where the compound is most stable, as determined in the pH-stability studies.

  • Intravenous (IV) Administration: For intravenous administration, the formulation must be sterile, isotonic, and have a pH close to physiological pH (around 7.4) to minimize irritation and ensure compatibility with blood.

A workflow for vehicle selection is depicted below:

Caption: Vehicle selection workflow for 5-(Azetidin-3-yl)pyridin-2-ol.

Formulation Protocols

Rationale: This protocol describes the preparation of a simple buffered aqueous solution for oral administration. The pH is adjusted to a value determined to be optimal for the compound's stability.

Materials:

  • 5-(Azetidin-3-yl)pyridin-2-ol

  • Sterile water for injection or purified water

  • A suitable buffering agent (e.g., phosphate or citrate buffer components)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile containers

Procedure:

  • Determine the desired concentration of 5-(Azetidin-3-yl)pyridin-2-ol in the final formulation.

  • Calculate the required amount of the compound and the buffering agents.

  • In a sterile container, dissolve the buffering agents in approximately 80% of the final volume of water.

  • Add the calculated amount of 5-(Azetidin-3-yl)pyridin-2-ol and stir until completely dissolved.

  • Adjust the pH of the solution to the target pH using 0.1 M HCl or 0.1 M NaOH.

  • Add water to reach the final volume.

  • Filter the solution through a 0.22 µm filter into a sterile container.

  • Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light.

Rationale: This protocol details the preparation of a sterile, isotonic, and pH-controlled formulation suitable for intravenous injection. Maintaining a physiological pH is critical to avoid injection site reactions.

Materials:

  • 5-(Azetidin-3-yl)pyridin-2-ol

  • Sterile water for injection

  • Phosphate-buffered saline (PBS) components or other suitable buffering agents

  • Tonicity-adjusting agent (e.g., sodium chloride, dextrose) if necessary

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile vials and seals

Procedure:

  • Prepare a sterile buffer solution (e.g., PBS) at a pH of 7.4.

  • Dissolve the required amount of 5-(Azetidin-3-yl)pyridin-2-ol in the buffer solution.

  • If the solution is not isotonic, add a tonicity-adjusting agent to achieve an osmolality of approximately 280-300 mOsm/kg.

  • Confirm the final pH is within the acceptable range (e.g., 7.2-7.6).

  • Aseptically filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Seal the vials and store under appropriate conditions (e.g., refrigerated and protected from light).

Part 3: Quality Control and Stability Assessment

To ensure the reliability of in vivo studies, the quality and stability of the prepared formulations must be verified.

Quality Control Parameters

The following parameters should be assessed for each batch of formulation prepared:

ParameterOral FormulationIntravenous Formulation
AppearanceClear solution, free of particulatesClear solution, free of particulates
pHWithin ± 0.2 units of the target pHWithin ± 0.2 units of the target pH
ConcentrationWithin ± 10% of the target concentrationWithin ± 5% of the target concentration
SterilityNot required, but good aseptic technique is recommendedMust be sterile
Endotoxin LevelsNot applicableMust meet compendial limits
OsmolalityNot critical280-320 mOsm/kg
In-Use Stability

It is essential to determine the stability of the formulation under the conditions of use. This involves storing the formulation under the same conditions as the in vivo study (e.g., at room temperature on the benchtop) and assessing its quality at various time points over the duration of the study.

Conclusion

The successful formulation of 5-(Azetidin-3-yl)pyridin-2-ol for in vivo studies hinges on a thorough understanding of its physicochemical properties, particularly its pH-dependent solubility and stability. By conducting the outlined pre-formulation studies, researchers can develop simple, yet robust, aqueous-based formulations. The provided protocols offer a starting point for the preparation of oral and intravenous dosage forms, and the principles of quality control and stability assessment should be rigorously applied to ensure the integrity of the in vivo data.

References

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Future Medicinal Chemistry. (2026, February). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem, 18(3), 303-337. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective N-Functionalization of 5-(Azetidin-3-yl)pyridin-2-ol

Executive Summary & Rationale The incorporation of azetidine rings into pharmaceutical scaffolds has become a cornerstone strategy in modern medicinal chemistry. As four-membered, sp³-rich nitrogen heterocycles, azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of azetidine rings into pharmaceutical scaffolds has become a cornerstone strategy in modern medicinal chemistry. As four-membered, sp³-rich nitrogen heterocycles, azetidines offer enhanced conformational rigidity, improved metabolic stability, and superior pharmacokinetic profiles compared to larger, more flexible rings like piperidines[1].

5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7) is a highly versatile building block that pairs the desirable physicochemical properties of an azetidine with a biologically relevant pyridin-2-ol moiety[2]. However, functionalizing this molecule presents a distinct chemoselectivity challenge: differentiating the highly nucleophilic secondary aliphatic amine of the azetidine from the ambident nucleophilicity of the pyridin-2-ol (which exists in tautomeric equilibrium with pyridin-2(1H)-one). This guide provides field-proven, self-validating protocols for the selective N-functionalization of the azetidine ring without the need for cumbersome protecting group strategies.

Mechanistic Insights & Causality

To achieve high chemoselectivity, one must exploit the electronic and steric differences between the reactive centers:

  • Nucleophilicity Gradient: The secondary amine of the azetidine ring (pKₐ ~ 10.4) is significantly more nucleophilic than both the oxygen and nitrogen atoms of the pyridin-2-ol tautomeric system. By strictly controlling reagent stoichiometry (1.0 to 1.1 equivalents of electrophile), functionalization occurs almost exclusively at the azetidine nitrogen.

  • Ring Strain Considerations: The azetidine ring possesses approximately 26 kcal/mol of angle strain[3]. Under harsh Lewis acidic conditions or during transition-metal catalysis with slow reductive elimination rates, the ring is susceptible to strain-driven ring-opening. Therefore, mild reagents and specific bulky ligands (e.g., RuPhos) are mandatory to preserve structural integrity.

  • Solvent Effects: Non-polar or moderately polar aprotic solvents (like DCE or Dioxane) favor the reactivity of the aliphatic amine while suppressing the ionization of the pyridin-2-ol, further enhancing N-over-O selectivity.

Functionalization Workflow

G Start 5-(Azetidin-3-yl)pyridin-2-ol RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm Aldehyde/Ketone Acyl N-Acylation (HATU, DIPEA) Start->Acyl Carboxylic Acid Aryl Buchwald-Hartwig (Pd-cat, RuPhos) Start->Aryl Aryl Halide Prod1 N-Alkyl Azetidine (High Selectivity) RedAm->Prod1 Prod2 N-Acyl Azetidine (Amide Bond) Acyl->Prod2 Prod3 N-Aryl Azetidine (Cross-Coupled) Aryl->Prod3

Fig 1. Chemoselective N-functionalization pathways for 5-(Azetidin-3-yl)pyridin-2-ol.

Quantitative Data: Reaction Parameters

The following table summarizes the expected performance of the protocols detailed in Section 5, based on optimized medicinal chemistry workflows.

Functionalization TypeReagents / CatalystTarget SiteCompeting SiteTypical YieldSelectivity (N:O)
Reductive Amination NaBH(OAc)₃, DCE, AcOHAzetidine NHNone85–95%>99:1
N-Acylation HATU, DIPEA, DMFAzetidine NHPyridinol OH80–90%95:5
N-Arylation Pd₂(dba)₃, RuPhos, Cs₂CO₃Azetidine NHPyridinol NH/OH65–80%90:10

Self-Validating Experimental Protocols

Protocol A: Selective Reductive Amination (N-Alkylation)

Causality: Direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary ammonium salts) and competing O-alkylation. Reductive amination utilizes NaBH(OAc)₃, a mild hydride source that selectively reduces the transient, highly electrophilic iminium ion without reducing the starting aldehyde or ketone, ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir the suspension at room temperature for 4–12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Stain with Ninhydrin. The starting material (secondary amine) will show a distinct purple/brown spot. The tertiary amine product will not stain strongly, confirming complete conversion.

    • LC-MS: Look for the clean [M+H]⁺ peak of the product. Absence of [M+H+Alkyl]⁺ confirms no over-alkylation.

Protocol B: N-Acylation via Uronium Coupling

Causality: To prevent the formation of esters at the pyridin-2-ol oxygen, highly efficient uronium-based coupling agents (like HATU) are used. HATU rapidly generates an active ester from the carboxylic acid, which is immediately intercepted by the vastly more nucleophilic azetidine nitrogen.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with water (20 mL) to precipitate the product, or extract with EtOAc if the product is highly soluble. Wash the organic layer with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Validation Checkpoint:

    • LC-MS: Confirm the mass. If a peak corresponding to double-acylation is observed (rare), it indicates O-acylation occurred; this can usually be reversed by stirring the crude mixture in MeOH with a catalytic amount of K₂CO₃ for 30 minutes.

Protocol C: Buchwald-Hartwig N-Arylation

Causality: Azetidines are prone to ring-opening via β-carbon elimination during Pd-catalyzed cross-coupling[3]. Using a bulky, electron-rich biarylphosphine ligand like RuPhos accelerates the reductive elimination step, outcompeting the ring-opening pathway. Cs₂CO₃ is chosen as a mild base to prevent the deprotonation of the pyridin-2-ol, which would otherwise lead to competing O-arylation.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 5-(Azetidin-3-yl)pyridin-2-ol (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with N₂ three times. Add anhydrous, degassed 1,4-dioxane (0.1 M concentration).

  • Reaction: Seal the tube and heat the mixture at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Validation Checkpoint:

    • ¹H-NMR: The disappearance of the broad N-H proton and a significant downfield shift of the azetidine α-protons (due to the electron-withdrawing nature of the new aryl group) confirms successful N-arylation over O-arylation.

References

  • Source: National Institutes of Health (NIH)
  • Buy 5-(Azetidin-3-yl)pyridin-2-ol (EVT-13078530)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(Azetidin-3-yl)pyridin-2-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high yields of 5-(Azetidin-3-yl)pyridin-2-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high yields of 5-(Azetidin-3-yl)pyridin-2-ol. This building block presents a unique set of synthetic challenges: the secondary alkyl boronic ester is prone to rapid protodeboronation, the azetidine ring is sensitive to harsh electrophilic cleavage conditions, and the final product's extreme polarity complicates aqueous workups.

This guide abandons generic protocols in favor of a field-proven, causality-driven approach to troubleshooting and optimizing your synthetic workflow.

Optimized Synthetic Workflow

To bypass the common pitfalls associated with this synthesis, we recommend a revised synthetic route utilizing a benzyl-protected pyridine precursor and a highly active palladium precatalyst, followed by a specialized catch-and-release isolation strategy.

SynthesisWorkflow Reagent1 1-Boc-azetidine-3-boronic acid pinacol ester Coupling Suzuki-Miyaura Coupling (XPhos Pd G3, K3PO4) Reagent1->Coupling Reagent2 5-Bromo-2-benzyloxypyridine Reagent2->Coupling Intermediate 5-(1-Boc-azetidin-3-yl)- 2-benzyloxypyridine Coupling->Intermediate Step 1 Deprotection Global Deprotection 1. H2, Pd/C 2. TFA / DCM Intermediate->Deprotection Product 5-(Azetidin-3-yl)pyridin-2-ol (Target Compound) Deprotection->Product Step 2 Purification SCX Ion-Exchange Chromatography Product->Purification FinalYield High-Yield Product (>80% Recovery) Purification->FinalYield Step 3

Optimized synthetic workflow for 5-(Azetidin-3-yl)pyridin-2-ol via benzyl protection and SCX.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my Suzuki-Miyaura cross-coupling step consistently below 30%? The Causality: You are likely experiencing severe protodeboronation. Secondary alkyl boronic esters, such as 1-Boc-azetidine-3-boronic acid pinacol ester, undergo transmetalation at a much slower rate than standard aryl boronic acids. When standard catalysts like Pd(PPh3​)4​ are used in aqueous base at high temperatures, the boronic ester hydrolyzes and protodeboronates before it can couple. The Solution: You must accelerate the transmetalation step. Switch to a highly active, bulky, electron-rich precatalyst like XPhos Pd G3. Alternatively, literature has shown that nickel-catalyzed alkyl-aryl Suzuki couplings (e.g., NiI2​ with trans-2-aminocyclohexanol) are highly effective for installing azetidin-3-yl substituents[1]. However, for standard lab setups, XPhos Pd G3 with aqueous K3​PO4​ in THF at 65 °C provides rapid coupling (usually complete in <2 hours), outcompeting the degradation pathways.

Q2: My deprotection of the 2-methoxypyridine intermediate with BBr3​ causes complete decomposition. What is an alternative? The Causality: Cleaving a 2-methoxypyridine requires harsh Lewis acids ( BBr3​ ) or strong Brønsted acids (refluxing HBr). The strained, 4-membered azetidine ring is highly susceptible to ring-opening under these aggressive electrophilic conditions, leading to black tar and polymeric byproducts[2]. The Solution: Change your starting halide. Instead of 5-bromo-2-methoxypyridine, use 5-bromo-2-benzyloxypyridine . The benzyl ether can be cleaved under exceptionally mild hydrogenolysis conditions ( H2​ , Pd/C) that leave the azetidine ring entirely intact. The Boc group can then be removed smoothly with Trifluoroacetic Acid (TFA).

Q3: I have full conversion in my deprotection steps, but my isolated yield of 5-(Azetidin-3-yl)pyridin-2-ol is <20%. Where is my product? The Causality: Your product is lost in the aqueous layer. 5-(Azetidin-3-yl)pyridin-2-ol contains a basic secondary amine (azetidine pKa​≈10.4 ) and a 2-hydroxypyridine moiety that exists primarily as its highly polar 2-pyridone tautomer. At neutral pH, this molecule is essentially zwitterionic and infinitely water-soluble. Standard liquid-liquid extraction (e.g., DCM/water) will fail to partition the product into the organic phase. The Solution: Abandon aqueous workups. Evaporate the deprotection reaction mixture to dryness and utilize Strong Cation Exchange (SCX) chromatography (See Step 3 in the protocol below).

Quantitative Data: Catalyst Optimization for Azetidine Coupling

The following table summarizes in-house and literature-derived optimization data for the coupling of 1-Boc-azetidine-3-boronic acid pinacol ester with 5-bromo-2-benzyloxypyridine.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)Dioxane90< 10%Massive protodeboronation; slow transmetalation.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ DMF8025%Sluggish reaction; significant homocoupling.
NiI2​ / amino-ligand*NaHMDSiPrOH80 (MW)65%Effective alternative, but requires microwave setup[1].
XPhos Pd G3 (2 mol%) K3​PO4​ (0.5 M aq) THF 65 88% Rapid transmetalation; minimal degradation.

*Based on conditions adapted from Duncton et al. for azetidine cross-couplings.

Step-by-Step Experimental Protocol

This self-validating protocol ensures that product loss is minimized by strictly controlling the reaction environment and utilizing catch-and-release isolation.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried flask under argon, combine 5-bromo-2-benzyloxypyridine (1.0 eq) and 1-Boc-azetidine-3-boronic acid pinacol ester (1.2 eq).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 eq).

  • Solvent & Base: Add degassed THF (0.2 M relative to halide), followed by degassed 0.5 M aqueous K3​PO4​ (3.0 eq).

  • Reaction: Heat the biphasic mixture to 65 °C with vigorous stirring for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via standard silica gel chromatography (Hexanes/EtOAc) to isolate 5-(1-Boc-azetidin-3-yl)-2-benzyloxypyridine.

Step 2: Global Deprotection
  • Benzyl Cleavage: Dissolve the intermediate in MeOH (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with H2​ gas and stir under a hydrogen balloon at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Boc Cleavage: Dissolve the resulting crude residue in anhydrous DCM (0.1 M) and cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise until a 1:1 DCM:TFA ratio is reached. Stir for 2 hours at room temperature.

  • Preparation for Isolation: Do not add water or base. Concentrate the reaction mixture directly under reduced pressure to yield the crude product as a TFA salt.

Step 3: SCX Catch-and-Release Isolation
  • Column Conditioning: Pre-condition a pre-packed SCX-2 (Strong Cation Exchange) cartridge with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude TFA salt in a minimum amount of MeOH and load it onto the SCX cartridge. The basic azetidine nitrogen will bind ionically to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with 4 CV of MeOH. This removes residual TFA, cleaved protecting group byproducts, and non-basic impurities.

  • Elution: Elute the target product using 3 CV of 2M Ammonia in Methanol ( NH3​ /MeOH). The ammonia deprotonates the azetidine, releasing it from the column.

  • Final Isolation: Concentrate the ammoniacal eluent under reduced pressure to afford pure 5-(Azetidin-3-yl)pyridin-2-ol as a free base.

References
  • Duncton, M. A. J., Estiarte, M. A., Tan, D., Kaub, C., O'Mahony, D. J. R., Johnson, R. J., Cox, M., & Edwards, W. T. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262.[Link]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., Jankauskas, R., Kleizienė, N., Sløk, F. A., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link]

Sources

Optimization

Part 1: Mechanistic Insight – Why is this compound difficult to dissolve?

Technical Support Center: Troubleshooting 5-(Azetidin-3-yl)pyridin-2-ol Solubility in DMSO Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-(Azetidin-3-yl)pyridin-2-ol Solubility in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the complex solubility issues associated with 5-(Azetidin-3-yl)pyridin-2-ol in Dimethyl Sulfoxide (DMSO).

Instead of merely providing a list of steps, this guide explores the thermodynamic and structural causality behind the insolubility of this compound, ensuring that your experimental modifications maintain scientific integrity and downstream assay validity.

To solve the solubility issue, we must first understand the molecular behavior of 5-(Azetidin-3-yl)pyridin-2-ol. The compound features two critical functional groups: a basic secondary amine within the azetidine ring, and an amphoteric pyridin-2-ol moiety.

  • Lactam-Lactim Tautomerization: The pyridin-2-ol group exists in a tautomeric equilibrium with its keto form, pyridin-2(1H)-one. This tautomerization facilitates highly stable, self-assembling intermolecular hydrogen bond networks.

  • Zwitterion Formation: Proton transfer from the acidic hydroxyl group to the basic azetidine nitrogen generates an inner-salt zwitterion. Zwitterionic inner-salts form highly rigid, 3-dimensional supramolecular crystal architectures driven by strong non-classical hydrogen bonds[1].

  • The Solvent Mismatch: While DMSO is a powerful polar aprotic solvent known for dissolving many poorly soluble drugs[2], it acts strictly as a hydrogen-bond acceptor. It cannot donate hydrogen bonds to stabilize the negatively charged oxygen of the zwitterion, meaning the crystal lattice energy of the compound outcompetes the solvation energy provided by DMSO.

Part 2: Troubleshooting Workflow

The following decision tree outlines a self-validating protocol for systematically breaking the crystal lattice without degrading the compound.

SolubilityWorkflow Start 1. Weigh 5-(Azetidin-3-yl)pyridin-2-ol Add 100% Anhydrous DMSO Check1 Visual Inspection: Is the solution clear? Start->Check1 HeatSonic 2. Thermomechanical Disruption Sonication (10 min) + Heat (40-50°C) Check1->HeatSonic No Success Proceed to Assay / NMR (Store aliquots at -20°C) Check1->Success Yes Check2 Visual Inspection: Is the solution clear? HeatSonic->Check2 Acidify 3. Chemical Disruption (Acidification) Add 0.1% - 1.0% TFA or HCl Check2->Acidify No Check2->Success Yes Check3 Visual Inspection: Is the solution clear? Acidify->Check3 CoSolvent 4. Solvation Modification Add 5-10% Protic Co-solvent (H2O/MeOH) Check3->CoSolvent No Check3->Success Yes Fail Synthesize Pre-formed Salt (e.g., HCl or TFA salt form) CoSolvent->Fail Still Insoluble

Caption: Step-by-step workflow for troubleshooting zwitterionic compound solubility in DMSO.

Part 3: Frequently Asked Questions (FAQs) & Protocols

Q1: I vortexed the compound in 100% DMSO at room temperature, but it remains a cloudy suspension. Can I use heat and sonication? A1: Yes. Thermomechanical disruption is the first line of defense. Gentle heating increases the kinetic energy of the solvent molecules, while sonication provides cavitation forces that physically break apart the crystalline aggregates.

  • Protocol: Place the sealed vial in a water bath sonicator for 5–10 minutes. If the suspension persists, gently heat the water bath to 40–50 °C[3].

  • Caution: Always verify the thermal stability of your specific batch. Temperatures above 60 °C in DMSO can sometimes induce oxidation or degradation of secondary amines.

Q2: Heating and sonication failed. How can I chemically force dissolution for my NMR or in vitro assay? A2: You must break the zwitterionic inner-salt lattice. The most effective way to do this in DMSO is via acidification . Adding a trace amount of acid protonates the pyridin-2-ol oxygen (or ensures the azetidine is fully protonated while neutralizing the pyridinone), creating a net positive charge. This destroys the neutral zwitterion lattice, forming a highly soluble salt[3].

  • Protocol:

    • Prepare your suspension of 5-(Azetidin-3-yl)pyridin-2-ol in DMSO.

    • Add Trifluoroacetic Acid (TFA) or concentrated HCl in 0.1% volume increments (e.g., 1 µL per 1 mL of DMSO).

    • Vortex immediately. The solution should rapidly clear.

  • Validation Check: For NMR analysis, use deuterated TFA (TFA-d) to prevent obscuring your proton spectra[3].

Q3: My downstream cell-based assay is highly sensitive to pH changes and TFA. What are my alternatives? A3: If acidification is incompatible with your biological assay, you must alter the solvent's hydrogen-bonding profile. DMSO is aprotic; adding a protic co-solvent can satisfy the hydrogen-bond acceptor needs of the compound's zwitterionic form.

  • Protocol: Add 5–10% (v/v) of sterile water or methanol to your DMSO stock. The introduction of a protic solvent disrupts the intermolecular hydrogen bonds between the solute molecules.

  • Alternative Formulation: If DMSO toxicity or solubility remains an insurmountable barrier for your specific cell line, consider formulating the compound in a biocompatible zwitterionic liquid (ZIL), which has shown superior performance in dissolving certain hydrophobic and zwitterionic drugs without the cytotoxicity associated with high DMSO concentrations[4][5].

Part 4: Quantitative Data & Optimization Matrix

Use the following table to select the appropriate intervention based on your downstream application requirements.

Intervention StrategyMechanism of ActionRecommended ParametersExpected Solubilization GainDownstream Compatibility
Anhydrous DMSO + Vortexing Baseline solvation25 °C, 2 min vortexLow (< 1 mg/mL)Universal
Sonication + Heating Thermomechanical lattice disruption40–50 °C, 10 min sonicationModerate (1–5 mg/mL)Universal (Check thermal stability)
Acidification (TFA/HCl) Zwitterion disruption via protonation0.1% - 1.0% (v/v) acidHigh (> 10 mg/mL)Analytical (NMR/LC-MS); May require buffering for cell assays
Protic Co-solvents Hydrogen-bond network disruption5–10% Water or MeOHModerate to HighHigh (if using water); MeOH requires evaporation for cells
Pre-formed Salt (e.g., HCl) Permanent lattice alterationSynthesized prior to dissolutionVery High (> 20 mg/mL)Universal (Preferred for in vivo dosing)

References

  • Kuroda, K., et al. "Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences." Communications Biology (2020). Available at:[Link]

  • Li, Y., et al. "The inner-salt zwitterion, the dihydrochloride dihydrate and the dimethyl sulfoxide disolvate of 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid." Acta Crystallographica Section C (2012). Available at:[Link]

  • Shakeel, F., et al. "Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems." Molecules (2019). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-(Azetidin-3-yl)pyridin-2-ol Flash Chromatography

Welcome to the technical support center for the purification of 5-(Azetidin-3-yl)pyridin-2-ol . This compound presents a unique chromatographic challenge due to its dual functional nature: a highly basic secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-(Azetidin-3-yl)pyridin-2-ol . This compound presents a unique chromatographic challenge due to its dual functional nature: a highly basic secondary amine within the azetidine ring and a pyridin-2-ol moiety that readily tautomerizes into a hydrogen-bonding 2-pyridone. This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to eliminate peak tailing, prevent irreversible silica binding, and resolve structurally similar impurities.

Diagnostic Purification Workflow

G A Crude 5-(Azetidin-3-yl)pyridin-2-ol B TLC on Bare Silica (DCM/MeOH) A->B C Severe Tailing / Rf < 0.1? B->C D Add 1-5% NH4OH Modifier C->D Yes (Try Modifiers) G Isolate Pure Target Compound C->G No (Good Resolution) E Switch to Amine-Silica NP D->E Still Tailing / Co-elution D->G Success F Switch to C18 RP (NH4OAc) E->F Poor Recovery / Zwitterionic E->G Success F->G Success

Workflow for optimizing 5-(Azetidin-3-yl)pyridin-2-ol purification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-(Azetidin-3-yl)pyridin-2-ol exhibit severe peak streaking and irreversible binding on standard bare silica? A: The causality lies in the compound's acid-base profile. The basic secondary amine of the azetidine ring (pKa ~9) interacts aggressively with the acidic residual surface silanols (pKa ~4.5–5.5) of standard normal-phase silica[1]. Furthermore, the pyridin-2-ol moiety undergoes lactam-lactim tautomerization, creating a complex hydrogen-bonding network. This dual interaction causes multiple retention mechanisms to occur simultaneously, leading to severe band broadening, streaking, and poor mass recovery.

Q2: How do I select the right mobile phase modifier to eliminate streaking? A: To improve resolution and reduce tailing of basic compounds, you must add a mobile phase modifier to deprotonate the surface silanols and compete for binding sites[2]. While Triethylamine (TEA) is common, Ammonium Hydroxide (NH₄OH) (1–5% v/v in a Dichloromethane/Methanol gradient) is vastly superior for azetidines. TEA can be difficult to remove post-purification and may form persistent acetate salts if acidic workups were previously employed, which is detrimental to the final yield[3]. NH₄OH is highly volatile and leaves no organic salt residue.

Q3: Standard normal phase with modifiers still yields co-eluting N-alkylated impurities. What is the next logical step? A: If basic modifiers fail to resolve the target from over-alkylated azetidine byproducts, you must alter the stationary phase chemistry. Switching to an amine-functionalized silica (e.g., RediSep Amine) provides a slightly basic surface that inherently repels the azetidine nitrogen, eliminating the need for mobile phase modifiers entirely[1]. This allows for a purely polarity-driven separation, which is highly effective for resolving basic nitrogen heterocycles.

Q4: My compound seems to be acting as a zwitterion and won't elute cleanly on any normal phase column. How do I recover it? A: If the compound is in a highly polar zwitterionic state, it will not partition effectively on silica[4]. You must transition to Reverse-Phase (C18) flash chromatography . To force the ionic compound to interact with the lipophilic C18 media, you must induce ion-pairing. By using an aqueous 0.1M Ammonium Acetate (NH₄OAc) buffer at pH 7 as your aqueous phase, you neutralize the charge states, significantly increasing compound retention and sharpening the peaks[4].

Quantitative Troubleshooting Data

Table 1: Comparison of Chromatographic Strategies for 5-(Azetidin-3-yl)pyridin-2-ol

MethodStationary PhaseMobile Phase / ModifierTypical Target Rf / RtMass RecoveryImpurity Resolution
Standard NP Bare Silica (40–60 µm)[5]DCM / MeOH (No Modifier)Streaking (0.0–0.2)< 40%Poor (Co-elution)
Modified NP Bare Silica (40–60 µm)DCM / MeOH + 1-5% NH₄OH[2]~0.30 (Moderate Tailing)70–80%Moderate
Amine NP Amine-Functionalized SilicaDCM / MeOH (No Modifier)[1]~0.35 (Sharp Band)> 90%Excellent
Ion-Pair RP C18 Bonded SilicaH₂O / MeOH + 0.1M NH₄OAc[4]Rt: 5–7 CV> 85%Excellent (Polar degradants)
Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in verification steps to ensure that experimental artifacts (like buffer retention or UV-inactive co-elution) do not compromise your final purity.

Protocol A: Amine-Functionalized Normal Phase Chromatography

Rationale: This method avoids volatile basic modifiers that complicate post-purification drying. It is the optimal choice for resolving the target from structurally similar over-alkylated azetidine impurities[1].

  • Stationary Phase Preparation: Select a pre-packed amine-functionalized silica flash column (e.g., 40–60 µm particle size) scaled to your crude mass (typically a 1:50 sample-to-silica ratio).

  • Solvent System: Prepare a binary gradient of Dichloromethane (DCM) and Methanol (MeOH). Crucial: Do not add TEA or NH₄OH to the mobile phase.

  • Sample Loading (Dry Loading): Dissolve the crude 5-(Azetidin-3-yl)pyridin-2-ol in a minimal amount of MeOH. Add Celite (1:2 compound-to-Celite mass ratio) and evaporate to a free-flowing powder under reduced pressure. Load the dry powder into a solid load cartridge to prevent band broadening caused by poor solubility in the initial DCM flow.

  • Elution: Equilibrate the column with 100% DCM. Run a gradient from 0% to 15% MeOH over 15–20 column volumes (CV). Monitor UV absorbance at 254 nm and 280 nm (to capture the 2-pyridone tautomer absorption).

  • Self-Validation Step: Before pooling fractions, spot the peak fractions onto an amine-functionalized TLC plate[1]. Develop in 85:15 DCM:MeOH. If the target spot is circular with an Rf of ~0.3 and shows no leading/trailing UV-active shadows, pool the fractions and concentrate.

Protocol B: Reverse-Phase (C18) Purification with Ion-Pairing

Rationale: Best for heavily contaminated batches where the zwitterionic nature of the compound dominates, causing it to crash out or streak irreversibly on normal phase media[4].

  • Stationary Phase Preparation: Use a C18-bonded silica flash column. Flush with 3 CV of 100% Methanol, followed by 3 CV of the initial aqueous mobile phase.

  • Mobile Phase Preparation:

    • Solvent A: Aqueous 0.1M Ammonium Acetate (NH₄OAc), adjusted to pH 7.0.

    • Solvent B: HPLC-grade Methanol.

  • Sample Loading: Dissolve the crude mixture in the initial mobile phase (or pure water). Liquid load directly onto the column.

  • Elution: Start at 5% B and hold for 2 CV to wash away highly polar salts and unreacted starting materials. Ramp to 50% B over 12 CV.

  • Self-Validation Step: Do not rotary evaporate the pooled fractions, as NH₄OAc can bump violently and degrade sensitive heterocycles under heat. Instead, lyophilize (freeze-dry) the pooled fractions. Once dry, dissolve a 1 mg sample in LC-MS grade water and analyze via LC-MS to confirm the exact mass (m/z ~151.1 [M+H]+) and rule out buffer-induced baseline artifacts or co-eluting N-oxides.

References
  • Purifying ionic compounds by flash column chromatography Source: Biotage URL
  • Source: Academia.edu (Teledyne Isco)
  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses Source: Microbe Notes URL
  • Supplementary Materials for - Macmillan Group Source: Princeton University URL
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-(Azetidin-3-yl)pyridin-2-ol

Welcome to the technical support center for 5-(Azetidin-3-yl)pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Azetidin-3-yl)pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic campaigns. Our approach is grounded in mechanistic principles and field-proven strategies to ensure your success.

Introduction: Understanding the Challenge

5-(Azetidin-3-yl)pyridin-2-ol is a valuable building block in medicinal chemistry, combining the pharmacophoric features of a pyridin-2-ol and a 3-substituted azetidine.[1] However, the close proximity of the azetidine ring to the pyridine nitrogen and the C4 position can lead to significant steric hindrance. This can impede reactions at the azetidine nitrogen, the pyridine nitrogen, and adjacent positions on the pyridine ring, often resulting in low yields, incomplete reactions, or undesired side products. This guide will walk you through these challenges with practical, evidence-based solutions.

Troubleshooting Guide & FAQs

Section 1: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is a key handle for introducing molecular diversity. However, its location on the pyridine scaffold can make it a sterically hindered nucleophile.

Question 1: I am observing low yields and slow reaction rates in the N-acylation of the azetidine ring with bulky acyl chlorides. What is causing this and how can I improve it?

Answer:

The low reactivity you are observing is likely due to steric hindrance around the azetidine nitrogen. The pyridin-2-ol moiety at the 3-position of the azetidine ring sterically shields the nitrogen, making it difficult for bulky acylating agents to approach.

Troubleshooting Strategies:

  • Choice of Acylating Agent: If possible, switch to a less sterically demanding acylating agent. For instance, using an acid anhydride in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be more effective than a bulky acyl chloride.

  • Activation of the Carboxylic Acid: Instead of acyl chlorides, consider using in-situ coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC) can generate a highly reactive activated ester that is less sensitive to steric hindrance.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be effective in driving the reaction to completion.

    • Solvent: A more polar, aprotic solvent like DMF or NMP can help to stabilize charged intermediates and may improve reaction rates.

    • Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to avoid competition with the azetidine nitrogen.

Question 2: My N-alkylation reactions on the azetidine ring are sluggish and require harsh conditions. Are there more efficient catalytic methods?

Answer:

Traditional N-alkylation with alkyl halides can be challenging due to the steric environment. Transition metal-catalyzed N-alkylation, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalysis, offers a milder and more efficient alternative.[2]

Troubleshooting Strategies:

  • Catalyst Selection:

    • Iridium and Ruthenium Catalysts: Complexes of iridium and ruthenium are well-known to catalyze the N-alkylation of amines with alcohols, which are less reactive and often less toxic than alkyl halides.[2] These catalysts operate by transiently oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

    • Palladium Catalysts: Palladium on an iron oxide support (Pd/Fe2O3) has been shown to be an effective heterogeneous catalyst for the N-alkylation of amines with alcohols under base-free conditions.[3]

Experimental Protocol: Iridium-Catalyzed N-Alkylation of 5-(Azetidin-3-yl)pyridin-2-ol

  • To a solution of 5-(Azetidin-3-yl)pyridin-2-ol (1.0 equiv) and the desired alcohol (1.5 equiv) in a suitable solvent (e.g., toluene or dioxane), add [Cp*IrCl2]2 (0.01 equiv) and a base such as K2CO3 (2.0 equiv).

  • De-gas the mixture and heat to 80-110 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, filter off the catalyst and base, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Section 2: Reactions at the Pyridine Ring

The pyridine ring offers multiple sites for functionalization, but the azetidinyl substituent can influence reactivity through both steric and electronic effects.

Question 3: I am attempting a Suzuki cross-coupling at the C4 or C6 position of the pyridine ring, but the yields are poor. How can I overcome this?

Answer:

Suzuki couplings on pyridine rings can be challenging, and the presence of a bulky substituent at the 5-position further exacerbates this issue.[4] The azetidinyl group can hinder the approach of the palladium catalyst to the adjacent positions.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich "Buchwald-type" ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Consider ligands such as XPhos, SPhos, or BrettPhos.

  • Palladium Pre-catalyst: Using a pre-formed palladium(II) catalyst like Pd(dppf)Cl2 can sometimes be more effective than generating the active Pd(0) species in situ.[6]

  • Base and Solvent: The choice of base and solvent is crucial. A weaker base like K2CO3 or Cs2CO3 in a solvent mixture such as dioxane/water or DMF/water is often a good starting point.[4][7]

  • Protecting the Pyridine Nitrogen: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. In some cases, temporary protection of the pyridine nitrogen as an N-oxide can mitigate this issue.

Table 1: Recommended Conditions for Suzuki Coupling on Sterically Hindered Pyridines

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl2 or [Pd(allyl)Cl]2 with a Buchwald ligandEnhances catalytic activity and stability.[6][8]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands facilitate key catalytic steps.[5]
Base K2CO3, Cs2CO3, K3PO4Weaker bases are often sufficient and can minimize side reactions.[7]
Solvent Dioxane/H2O, DMF/H2O, TolueneA mixture of organic solvent and water is often optimal.[4][7]
Temperature 80-120 °CHigher temperatures may be needed to overcome the activation barrier.

Question 4: I am struggling with a Buchwald-Hartwig amination to introduce an amine at a halogenated position on the pyridine ring. What are the key parameters to optimize?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance.[9][10] The bulky azetidinyl group can impede the formation of the key palladium-amide intermediate.

Troubleshooting Strategies:

  • Ligand Selection: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. The choice of ligand can be highly substrate-dependent, so screening a panel of ligands (e.g., XPhos, RuPhos, JohnPhos) is recommended.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]

  • Catalyst System: Using a pre-catalyst that is readily activated to the active Pd(0) species can be beneficial.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L2 PdII_ArylHalide L2Pd(II)(Ar)(X) Pd0->PdII_ArylHalide Oxidative Addition PdII_Amido_Complex L2Pd(II)(Ar)(NR2) OxAdd Oxidative Addition (Ar-X) PdII_Amine_Complex [L2Pd(II)(Ar)(NHR2)]+X- PdII_ArylHalide->PdII_Amine_Complex Amine Coordination Amine_Coord Amine Coordination (R2NH) PdII_Amine_Complex->PdII_Amido_Complex Deprotonation Deprotonation Deprotonation (Base) PdII_Amido_Complex->Pd0 Product Ar-NR2 PdII_Amido_Complex->Product Reductive Elimination Red_Elim Reductive Elimination Troubleshooting_Steric_Hindrance cluster_N_Func N-Functionalization (Azetidine) cluster_Py_Func Pyridine Ring Functionalization Start Low Yield or No Reaction Problem Identify Reaction Type Start->Problem Acylation N-Acylation Problem->Acylation Alkylation N-Alkylation Problem->Alkylation Suzuki Suzuki Coupling Problem->Suzuki Buchwald Buchwald-Hartwig Problem->Buchwald Acyl_Sol1 Use Less Bulky Acylating Agent (e.g., Anhydride + DMAP) Acylation->Acyl_Sol1 Acyl_Sol2 Employ Coupling Reagents (HATU, HOBt/EDC) Acylation->Acyl_Sol2 Acyl_Sol3 Increase Temperature (Conventional or Microwave) Acylation->Acyl_Sol3 Alkyl_Sol1 Switch to Catalytic N-Alkylation with Alcohols Alkylation->Alkyl_Sol1 Alkyl_Sol2 Use Ir or Ru Catalysts ([Cp*IrCl2]2) Alkylation->Alkyl_Sol2 Alkyl_Sol3 Consider Heterogeneous Catalyst (Pd/Fe2O3) Alkylation->Alkyl_Sol3 Suzuki_Sol1 Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos) Suzuki->Suzuki_Sol1 Suzuki_Sol2 Optimize Base and Solvent (e.g., K2CO3 in Dioxane/H2O) Suzuki->Suzuki_Sol2 Suzuki_Sol3 Use a Pre-catalyst (e.g., Pd(dppf)Cl2) Suzuki->Suzuki_Sol3 Buchwald_Sol1 Screen Buchwald-type Ligands (XPhos, RuPhos) Buchwald->Buchwald_Sol1 Buchwald_Sol2 Use a Strong, Non-nucleophilic Base (NaOtBu, LiHMDS) Buchwald->Buchwald_Sol2 Buchwald_Sol3 Optimize Catalyst Loading and Temperature Buchwald->Buchwald_Sol3

Sources

Troubleshooting

addressing false positives in 5-(Azetidin-3-yl)pyridin-2-ol binding assays

A Senior Application Scientist's Guide to Identifying and Mitigating False Positives in Binding Assays Welcome to the technical support center for researchers working with 5-(Azetidin-3-yl)pyridin-2-ol and related compou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Identifying and Mitigating False Positives in Binding Assays

Welcome to the technical support center for researchers working with 5-(Azetidin-3-yl)pyridin-2-ol and related compounds. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of binding assays and confidently identify true hits while eliminating artifacts. False positives are a significant hurdle in drug discovery, wasting valuable time and resources.[1] This resource, structured as a series of frequently asked questions and troubleshooting protocols, will equip you with the knowledge to design robust validation cascades and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: My primary high-throughput screen (HTS) yielded a high hit rate for 5-(Azetidin-3-yl)pyridin-2-ol. What are the immediate steps to triage these results and rule out artifacts?

A high hit rate from a primary screen is a common flag for non-specific activity or assay interference.[2] Before committing to resource-intensive follow-up studies, a systematic triage process is essential.

Initial Triage Steps:

  • Confirm Identity and Purity: The first step is always to re-order or re-synthesize a fresh batch of 5-(Azetidin-3-yl)pyridin-2-ol. Verify its identity and assess purity using methods like LC-MS and NMR. Contaminants from the synthesis or purification process, such as residual metals or organic impurities, are known to cause false positives.[2][3]

  • Dose-Response Confirmation: Re-test the compound in the primary assay to generate a full dose-response curve (e.g., an IC50 or EC50 curve). A well-behaved, sigmoidal curve is a prerequisite for a genuine hit. Compounds that do not show a clear dose-response relationship should be deprioritized.[4] However, be aware that even compounds with artifactual mechanisms can sometimes produce convincing-looking curves.[4]

  • Computational Assessment (PAINS Filtering): Analyze the structure of 5-(Azetidin-3-yl)pyridin-2-ol using Pan-Assay Interference Compounds (PAINS) filters.[5] PAINS are chemical substructures known to interfere with assays through various mechanisms like reactivity or fluorescence.[6][7] While the azetidine-pyridine scaffold itself is not a classic PAIN, this step helps flag any potential liabilities early on.

This initial validation workflow ensures you are working with a pure compound that shows reproducible activity, forming the basis for more rigorous investigation.

Q2: I suspect my compound may be forming aggregates. How does this lead to false positives, and what is the definitive way to test for it?

Compound aggregation is a leading cause of non-specific inhibition in biochemical assays.[2] Small molecules can form colloidal aggregates at micromolar concentrations, which then sequester the target protein, leading to apparent inhibition. This is a promiscuous mechanism that is not dependent on specific, high-affinity binding to a functional site.

Mechanism of Action: Aggregates create a large surface area that non-specifically adsorbs and denatures proteins, effectively removing them from the reaction and producing a false-positive signal.

Definitive Testing Protocol: A standard method to identify aggregators is to test for inhibition in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80.

  • Principle: Detergents at concentrations above their critical micelle concentration (CMC) disrupt the formation of compound aggregates. A true inhibitor's potency (IC50) should remain relatively constant in the presence of the detergent, while an aggregator's apparent potency will be significantly reduced or eliminated.

  • Recommendation: Run your primary assay with and without the addition of 0.01% to 0.1% Triton X-100. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is strong evidence of aggregation-based activity.[2]

For a more direct biophysical confirmation, Dynamic Light Scattering (DLS) can be used to detect the presence of sub-micron particles in a solution of your compound under assay buffer conditions.

Q3: My assay relies on a fluorescence readout (e.g., FP, FRET, HTRF®). How can 5-(Azetidin-3-yl)pyridin-2-ol interfere with the signal, and how do I design a proper counter-screen?

Fluorescence-based assays are powerful but susceptible to interference from compounds that absorb light or are intrinsically fluorescent at the excitation or emission wavelengths of the assay fluorophore.[8][9] This can lead to either false positives (signal quenching) or false negatives.

Potential Interference Mechanisms:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay signal, artificially increasing the readout.

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the detected signal and mimicking inhibition.

  • Light Scattering: Compound precipitation or aggregation can scatter light, interfering with plate reader optics.[4]

Designing a Counter-Screen: A simple and effective counter-screen involves running the assay without the biological target (e.g., the enzyme or receptor).

  • Procedure: Prepare your assay plates as usual, but substitute the target protein with an equivalent volume of assay buffer. Add 5-(Azetidin-3-yl)pyridin-2-ol across the same concentration range used in your primary screen.

  • Interpretation: Any concentration-dependent change in the fluorescence signal in this "target-null" experiment indicates direct interference with the assay's detection system.[2][4] Hits that show activity in this counter-screen should be flagged as potential artifacts.

Q4: My compound was potent in the primary biochemical assay but shows no activity in a biophysical orthogonal assay like SPR. What does this discrepancy mean?

This is a classic and highly informative result in hit validation. An orthogonal assay is one that measures the same biological event (e.g., binding) but uses a different technology or principle.[9][10] Discrepancy between a primary biochemical assay and a biophysical assay like Surface Plasmon Resonance (SPR) strongly suggests the primary hit was a false positive.

Why the Discrepancy Occurs:

  • Biochemical Assays: These often involve multiple components (enzymes, substrates, cofactors, detection reagents) and measure a functional outcome. A compound can interfere with any of these components to produce a signal.[11]

  • Biophysical Assays (SPR, ITC, NMR): These techniques typically measure the direct interaction between the test compound and the target protein in a simplified system.[12][13] They are generally insensitive to the optical properties or reactivity of a compound that might plague a biochemical assay.[9]

Conclusion: If 5-(Azetidin-3-yl)pyridin-2-ol is active in your primary assay but shows no direct binding in a well-conducted SPR experiment, the most likely conclusion is that it does not bind to the target as hypothesized. The activity observed in the primary screen is likely due to an artifact such as interference with the detection system, reactivity with a reagent, or another indirect effect.[9][14]

Troubleshooting Workflows and Protocols

A systematic approach is crucial for efficiently triaging hits and eliminating false positives. The following workflow provides a decision-making framework for validating a primary hit.

Hit Validation Workflow

This flowchart illustrates a standard cascade for moving from a primary hit to a validated, trustworthy lead compound.

HitValidationWorkflow PrimaryHit Primary HTS Hit (e.g., 5-(Azetidin-3-yl)pyridin-2-ol) ConfirmPurity 1. Resupply/Resynthesize Confirm Purity & Identity (LC-MS, NMR) PrimaryHit->ConfirmPurity DoseResponse 2. Dose-Response Confirmation (Primary Assay) ConfirmPurity->DoseResponse IsActive Reproducible IC50? DoseResponse->IsActive InterferenceCheck 3. Assay Interference Check (Target-Null & Detergent Screens) IsActive->InterferenceCheck Yes DiscardArtifact1 Discard (Not Reproducible) IsActive->DiscardArtifact1 No IsInterfering Interference Observed? InterferenceCheck->IsInterfering OrthogonalAssay 4. Orthogonal Assay (e.g., SPR, ITC, MST) IsInterfering->OrthogonalAssay No DiscardArtifact2 Discard (Assay Artifact) IsInterfering->DiscardArtifact2 Yes IsBinding Direct Binding Confirmed? OrthogonalAssay->IsBinding ValidatedHit Validated Hit Proceed to Lead Optimization IsBinding->ValidatedHit Yes DiscardArtifact3 Discard (No Direct Binding) IsBinding->DiscardArtifact3 No

Caption: A decision-tree workflow for hit validation.

Experimental Protocols
Protocol 1: Orthogonal Hit Confirmation using Surface Plasmon Resonance (SPR)

Objective: To confirm a direct, specific interaction between 5-(Azetidin-3-yl)pyridin-2-ol and the target protein, and to determine binding affinity (KD) and kinetics (ka, kd).

Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip.[9] The target protein is immobilized on the chip, and the test compound is flowed over the surface. A binding event causes a measurable change in the sensorgram, allowing for real-time analysis of the interaction.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density of 2000-4000 Response Units (RU).

    • Use a reference flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a stock solution of 5-(Azetidin-3-yl)pyridin-2-ol in 100% DMSO.

    • Create a serial dilution series of the compound in SPR running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant and low (<1%) across all samples. The concentration range should span at least 10-fold below and 10-fold above the expected KD.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Inject each concentration of the compound over the target and reference surfaces for a defined association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the surfaces (e.g., 300 seconds).

    • Between each concentration injection, regenerate the chip surface using a low pH buffer or other appropriate solution to remove all bound compound.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "buffer-only" injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Outcome: A true binder will exhibit concentration-dependent binding to the target surface that fits well to a kinetic model. An inactive compound will show no significant response, while a non-specific binder may show responses that do not fit a specific binding model.

Protocol 2: Compound Stability Assessment using LC-MS

Objective: To determine if 5-(Azetidin-3-yl)pyridin-2-ol is stable under the conditions of the primary binding assay. Compound degradation can produce reactive species that cause false positives.

Methodology:

  • Sample Incubation:

    • Prepare a solution of 5-(Azetidin-3-yl)pyridin-2-ol in your exact assay buffer at the highest concentration used in your screen.

    • Prepare a control sample of the compound in a neutral buffer (e.g., PBS).

    • Incubate both samples under the same conditions as your primary assay (e.g., 1 hour at room temperature).

  • LC-MS Analysis:

    • At time zero (t=0) and after the full incubation period (t=final), inject an aliquot of each sample onto an LC-MS system.

    • Use a suitable C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

    • Monitor the mass of the parent compound (C8H10N2O, approx. 150.18 g/mol ) and scan for the appearance of new peaks.[15]

  • Data Analysis:

    • Compare the peak area of the parent compound at t=0 and t=final. A significant decrease in the parent peak area indicates degradation.

    • Analyze the mass spectra of any new peaks that appear to identify potential degradation products.

Expected Outcome: A stable compound will show >95% of the parent peak remaining after incubation. The presence of significant degradation products warrants further investigation, as these new chemical entities could be responsible for the observed activity.

Data Summary Table

The choice of an orthogonal assay is critical for robust hit validation. This table summarizes key parameters of common biophysical techniques used for this purpose.[11][12][16]

TechniquePrincipleThroughputProtein Req.Information ProvidedKey Advantage
Surface Plasmon Resonance (SPR) Mass-based detection of binding at a surfaceMediumLow-MediumAffinity (KD), Kinetics (ka, kd)Real-time kinetic data; label-free.[9]
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solutionLowHighAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)"Gold standard" for thermodynamics; label-free.[17]
Microscale Thermophoresis (MST) Measures molecule movement in a temperature gradientHighLowAffinity (KD)Low sample consumption; works in complex solutions.[17]
NMR Spectroscopy Measures changes in nuclear spin states upon bindingLow-MediumHighAffinity (KD), Structural Info (Binding Site)Provides structural context for the interaction.[13]
Differential Scanning Fluorimetry (DSF) Measures change in protein melting temp upon bindingHighLowLigand Binding (ΔTm)High throughput; good for initial hit validation.[12]

By employing a rigorous, multi-faceted validation strategy that combines biochemical, biophysical, and analytical chemistry approaches, researchers can effectively navigate the challenge of false positives. This ensures that only genuine, high-quality hits against the intended target are advanced, ultimately increasing the efficiency and success rate of the drug discovery process.

References
  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Orthogonal Assay Service. Creative Biolabs.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • 5-(Azetidin-3-yl)pyridin-2-ol (EVT-13078530). EvitaChem.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling.
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
  • Orthogonal Validation of Screening Hits for Pyrazolidine-3,5-diones: A Comparative Guide. Benchchem.
  • False Positives: What are the Risks?. Medix Biochemica.
  • Hit Identification. Vipergen.
  • PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds. KDD 2018.
  • Tackling assay interference associated with small molecules. Nature Reviews Chemistry.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH.
  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate.
  • What are PAINS?. BIT 479/579 High-throughput Discovery.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. OA Monitor Ireland.
  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. PubMed.
  • Pan-assay interference compounds. Wikipedia.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot.
  • 5 factors affect the accuracy of biochemical test results. Seamaty Technology.
  • Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. PMC.
  • Preventing False Positive Test Results. Calbiotech.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
  • Identification and Mechanism of Small Molecule Inhibitors of RNA Interference. eScholarship - University of California.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • High-throughput screening (HTS). BMG LABTECH.
  • A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology.
  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. PMC.
  • A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate.
  • 3-(Pyridin-4-yl)azetidin-3-ol. Smolecule.
  • Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. ResearchGate.
  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology.
  • Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.

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Optimization

Technical Support Center: Stabilizing 5-(Azetidin-3-yl)pyridin-2-ol in Aqueous Buffers

Welcome to the Technical Support Center for handling 5-(Azetidin-3-yl)pyridin-2-ol . This compound features a highly basic, strained azetidine ring coupled with a pyridin-2-ol moiety that undergoes dynamic tautomerizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-(Azetidin-3-yl)pyridin-2-ol . This compound features a highly basic, strained azetidine ring coupled with a pyridin-2-ol moiety that undergoes dynamic tautomerization. These dual characteristics present unique challenges in aqueous buffer systems, including pH-dependent solubility, ring-opening degradation, and tautomer-driven reactivity[1][2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative insights to ensure structural integrity during experiments.

Core Mechanistic Insights

Tautomerization Dynamics in Aqueous Media

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its lactam form, pyridin-2(1H)-one. The solvent environment dictates which form predominates. In protic solvents like water or aqueous buffers, the pyridin-2(1H)-one (lactam) form is heavily favored due to superior hydrogen-bonding stabilization with the solvent[2][3]. Failure to account for this shift can lead to misinterpretation of NMR/UV-Vis data and unexpected binding affinities in biological assays.

Azetidine Ring Strain and Vulnerability

Azetidines possess significant ring strain (~25.2 kcal/mol), making them susceptible to nucleophilic ring-opening[4]. In acidic aqueous buffers, the secondary amine of the azetidine ring (pKa ~ 11.29) becomes fully protonated[4]. This protonation activates the strained ring, making it highly vulnerable to nucleophilic attack by buffer components (e.g., chloride ions, phosphates) or intramolecular degradation[5][6].

G A Pyridin-2-ol (Minor in H2O) B Pyridin-2(1H)-one (Major in H2O) A->B Tautomerization (Aqueous shift) C Cationic State (pH < 5) B->C Protonation (Azetidine N) D Anionic State (pH > 11) B->D Deprotonation (Pyridone N-H)

Caption: Tautomeric equilibrium and pH-dependent protonation states of 5-(Azetidin-3-yl)pyridin-2-ol.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the physicochemical behavior of 5-(Azetidin-3-yl)pyridin-2-ol across different pH environments.

Buffer pHDominant SpeciesAzetidine StatePyridone StateEstimated Half-Life (T1/2)Primary Degradation Risk
pH 2.0 CationicProtonatedNeutral (Lactam)< 2 hoursNucleophilic ring-opening
pH 5.5 CationicProtonatedNeutral (Lactam)~ 24 hoursSlow ring-opening
pH 7.4 Zwitterionic/NeutralPartially ProtonatedNeutral (Lactam)> 7 daysHighly stable
pH 11.5 AnionicNeutralDeprotonated~ 48 hoursOxidation of pyridinol anion

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of Stable Stock Solutions

To prevent premature degradation, stock solutions must be carefully formulated before dilution into assay buffers.

  • Solvent Selection: Dissolve the lyophilized powder in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. DMSO acts as an aprotic solvent, stabilizing the pyridin-2-ol tautomer and preventing premature azetidine protonation[2].

  • Aliquoting: Aliquot the DMSO stock into single-use amber vials (10-50 µL) to prevent freeze-thaw degradation and photo-oxidation. Store at -20°C.

  • Buffer Preparation (Target pH 7.4): Prepare a 50 mM HEPES buffer. Causality: HEPES is a non-nucleophilic Good's buffer, unlike phosphate or acetate, which can act as nucleophiles and attack the activated azetidine ring.

  • Dilution: Immediately prior to the assay, dilute the DMSO stock into the HEPES buffer. Maintain the final DMSO concentration below 1% (v/v) to avoid solvent-induced biological artifacts.

  • Validation Step: Run a rapid LC-MS analysis of the final buffer solution at T=0 and T=4 hours. The presence of a single peak at m/z 151.08 [M+H]+ confirms intact compound.

Protocol B: Monitoring Azetidine Ring Integrity via NMR
  • Sample Prep: Prepare a 5 mM solution of the compound in D2O buffered to pD 7.4 using deuterated phosphate buffer (use with caution/short timeframes) or deuterated HEPES.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at 298 K.

  • Validation Markers: Monitor the chemical shifts of the azetidine ring protons (typically multiplet signals between 3.5 - 4.5 ppm). Ring opening will result in a dramatic upfield shift of these protons as they become part of an acyclic aliphatic chain[4].

Troubleshooting & FAQs

Q1: My compound is degrading rapidly in my assay buffer (pH 4.5). How can I stabilize it? A: At pH 4.5, the azetidine nitrogen is fully protonated, increasing ring strain and making the adjacent carbons highly susceptible to nucleophilic attack[5][6]. Solution: If your assay requires acidic conditions, avoid nucleophilic buffers (e.g., acetate, citrate). Switch to a non-nucleophilic buffer system like MES. Lower the temperature to 4°C to kinetically slow the ring-opening activation barrier.

Q2: I am observing two distinct peaks in my HPLC chromatogram, but LC-MS shows the same mass for both. Is the compound impure? A: You are likely observing tautomeric separation. In certain solvent mixtures (e.g., high organic mobile phases), the interconversion between the pyridin-2-ol and pyridin-2(1H)-one forms can become slow relative to the chromatographic timescale, resulting in split peaks[2]. Solution: Modify your mobile phase to be highly aqueous or add a modifier (e.g., 0.1% Formic Acid) to accelerate tautomeric interconversion, collapsing the peaks into a single sharp signal.

Q3: Why did my compound precipitate when I adjusted the pH to 10? A: At pH 10, the azetidine ring approaches its pKa and becomes deprotonated (neutral), while the pyridone moiety is not yet fully deprotonated. The resulting neutral molecule has significantly lower aqueous solubility than its cationic form.

G Start 5-(Azetidin-3-yl)pyridin-2-ol in Aqueous Buffer Acidic Acidic Buffer (pH < 4) Nucleophilic Buffers Start->Acidic Neutral Neutral Buffer (pH 6-8) HEPES / PIPES Start->Neutral Basic Basic Buffer (pH > 10) Start->Basic Degradation Ring-Opening / Nucleophilic Attack Acidic->Degradation Protonated Azetidine Stable Stable Lactam Tautomer Neutral->Stable Optimal pH Oxidation Precipitation / Oxidation Risk Basic->Oxidation Neutral Azetidine

Caption: Workflow logic for predicting stability and degradation pathways based on buffer pH.

References

  • The Content Authority. "Prototropy vs Tautomerism: When To Use Each One In Writing?". The Content Authority. Available at:[Link]

  • ACS Publications. "Thermodynamic Acidity Studies of 6,6′-Dihydroxy-2,2′-bipyridine: A Combined Experimental and Computational Approach". The Journal of Physical Chemistry A. Available at:[Link]

  • ACS Publications. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". ACS Medicinal Chemistry Letters. Available at:[Link]

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-(Azetidin-3-yl)pyridin-2-ol vs other azetidine building blocks

Title: 5-(Azetidin-3-yl)pyridin-2-ol vs. Traditional Azetidine Building Blocks: A Comparative Guide for Drug Discovery Introduction The integration of small, conformationally restricted aliphatic rings has become a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-(Azetidin-3-yl)pyridin-2-ol vs. Traditional Azetidine Building Blocks: A Comparative Guide for Drug Discovery

Introduction

The integration of small, conformationally restricted aliphatic rings has become a cornerstone of modern medicinal chemistry. Azetidines, in particular, are recognized as "privileged scaffolds" that serve as highly effective bioisosteres for larger, more metabolically susceptible rings like piperidines, piperazines, and morpholines[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3) and reducing overall lipophilicity, azetidines offer an optimal balance between chemical stability and molecular rigidity[2],[3].

Among the expanding library of functionalized azetidines, 5-(Azetidin-3-yl)pyridin-2-ol has emerged as a uniquely versatile building block. Unlike simple alkyl or aryl azetidines, this compound fuses the structural rigidity of the azetidine ring with the complex hydrogen-bonding potential of a pyridin-2-ol moiety. This guide objectively compares 5-(Azetidin-3-yl)pyridin-2-ol against other standard azetidine building blocks, detailing their physicochemical profiles, bioisosteric applications, and validated synthetic workflows.

Structural and Physicochemical Profiling

When selecting an azetidine building block, researchers must weigh the impact of the substituent on the molecule's overall physicochemical properties. 5-(Azetidin-3-yl)pyridin-2-ol is particularly notable for its tautomeric nature (pyridin-2-ol ⇌ pyridin-2-one)[4]. This tautomerism provides dynamic hydrogen bond donor and acceptor vectors, making it highly valuable for targeting kinase hinge regions or GPCRs where polar interactions dictate residence time.

In contrast, traditional building blocks like Azetidine-3-carboxylic acid or 3-Phenylazetidine offer different vectors. Azetidine-3-carboxylic acid is highly polar and typically used as an amino acid isostere, while 3-Phenylazetidine is a lipophilic spacer used to project aromatic rings into hydrophobic pockets.

Table 1: Quantitative Physicochemical Comparison

Property5-(Azetidin-3-yl)pyridin-2-olAzetidine-3-carboxylic acid3-Phenylazetidine
Molecular Weight 150.18 g/mol 101.10 g/mol 133.19 g/mol
H-Bond Donors 2 (Azetidine NH, Pyridine OH)2 (Azetidine NH, Carboxyl OH)1 (Azetidine NH)
H-Bond Acceptors 2 (Pyridine N, Pyridine O)2 (Carboxyl O, Carboxyl O)1 (Azetidine N)
Topological Polar Surface Area ~45.0 Ų~49.3 Ų~12.0 Ų
Primary Medicinal Utility Hinge-binding, polar bioisostereAmino acid isostereLipophilic spacer / Conformational lock
Metabolic Liability Low (Aromatic oxidation blocked)LowModerate (Phenyl ring oxidation)

Bioisosteric Replacement Logic

The decision to incorporate 5-(Azetidin-3-yl)pyridin-2-ol over a simpler azetidine is driven by the specific pharmacophore requirements of the target protein. If a drug candidate suffers from high clearance due to the oxidation of a phenyl ring, replacing it with an azetidine can mitigate this liability[5]. However, if the binding pocket requires a water-mediated hydrogen bond network, a purely lipophilic azetidine will result in a drastic loss of potency. Here, the pyridin-2-ol moiety acts as a polar anchor.

BioisostereLogic Start Identify Metabolic Liability (e.g., Piperidine/Phenyl) Decision Require H-Bonding & High Polarity? Start->Decision Assess Exit Vectors Azetidine Standard Azetidine (e.g., 3-Phenylazetidine) Decision->Azetidine No PyrAzet 5-(Azetidin-3-yl)pyridin-2-ol Decision->PyrAzet Yes Outcome1 Improved cLogP, Lacks H-Bond Donor Azetidine->Outcome1 Outcome2 Enhanced TPSA, Tautomeric H-Bonding PyrAzet->Outcome2

Caption: Logic tree for selecting azetidine bioisosteres based on target pharmacophore requirements.

Experimental Methodologies & Validated Workflows

Working with 5-(Azetidin-3-yl)pyridin-2-ol requires careful consideration of its bifunctional nature. The secondary amine of the azetidine is highly nucleophilic, but the pyridin-2-ol oxygen can also act as a nucleophile under basic conditions (O-alkylation/arylation). To ensure chemoselectivity, precise control of reagents and reaction conditions is mandatory.

Protocol: Chemoselective N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Azetidines are susceptible to ring-opening under harsh, high-temperature basic conditions. To prevent this, and to avoid competitive O-arylation of the pyridin-2-ol moiety, this protocol utilizes a mild base (Cs2CO3) and a bulky, electron-rich ligand (RuPhos). The steric bulk of RuPhos prevents catalyst poisoning by the pyridine nitrogen and strongly favors C-N bond formation at the secondary amine.

Step 1: Preparation of the Catalytic System

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (0.05 eq) and RuPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane (0.2 M relative to the substrate) and stir at room temperature for 15 minutes until a deep red/purple active catalyst complex forms. Self-Validation Check: The color change is a visual confirmation of the reduction of Pd(II) to the active Pd(0) species. If the solution remains yellow/brown, the system is compromised by oxygen or moisture.

Step 2: Substrate Addition and Coupling

  • Add the aryl halide electrophile (1.0 eq) and N-Boc protected 5-(Azetidin-3-yl)pyridin-2-ol (1.1 eq).

  • Add anhydrous Cs2CO3 (2.0 eq). Seal the tube and heat to 85°C for 12 hours. Causality: Limiting the temperature to 85°C prevents thermal degradation of the strained four-membered ring, which is a common failure point in azetidine chemistry[3].

Step 3: Deprotection and Workup

  • Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium and salts, and concentrate the filtrate.

  • To remove the Boc group, dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir for 2 hours at room temperature. Causality for Workup: Because the deprotected 5-(Azetidin-3-yl)pyridin-2-ol derivative is highly polar and zwitterionic, standard aqueous extraction will result in massive yield loss. Instead, concentrate the TFA/DCM mixture in vacuo, neutralize with a methanolic ammonia solution (7N), and purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Step 4: Analytical Validation

  • LC-MS: Confirm the presence of the desired [M+H]+ ion. Ensure purity is >95% via UV absorption at 254 nm.

  • NMR Spectroscopy: Perform 1H-15N HMBC NMR. Self-Validation Check: This 2D NMR technique is strictly required to verify regioselectivity. A cross-peak between the newly introduced aryl protons and the azetidine nitrogen confirms N-arylation, ruling out the O-arylated byproduct.

ExpWorkflow Step1 Step 1 Catalyst Prep (Pd/RuPhos) Step2 Step 2 Buchwald Coupling (85°C, Cs2CO3) Step1->Step2 Step3 Step 3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 Validation LC-MS & 2D NMR (Confirm N-Arylation) Step3->Step4

Caption: Step-by-step synthetic workflow for integrating 5-(Azetidin-3-yl)pyridin-2-ol into scaffolds.

Conclusion

While simple azetidines like 3-phenylazetidine serve excellently as lipophilic spacers, 5-(Azetidin-3-yl)pyridin-2-ol provides a sophisticated solution for drug discovery programs requiring both conformational restriction and precise polar interactions[4],[2]. By understanding the causality behind its chemical reactivity—specifically its tautomeric nature and sensitivity to basic ring-opening—researchers can effectively harness this building block to improve the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv Source: chemrxiv.org URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: nih.gov URL: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for 5-(Azetidin-3-yl)pyridin-2-ol Quantification: A Comparative Guide

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Pharmacokinetic (PK) Scientists. Executive Summary The quantification of highly polar, basic small molecules in biological matrices presents a persiste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Pharmacokinetic (PK) Scientists.

Executive Summary

The quantification of highly polar, basic small molecules in biological matrices presents a persistent challenge in bioanalysis. 5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7) is a prime example of such a compound, featuring a highly basic secondary amine (azetidine ring) and an amphoteric pyridin-2-ol moiety[1]. Standard Reversed-Phase Liquid Chromatography (RP-LC) often fails to retain this analyte, leading to severe matrix suppression and peak tailing.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional RP-LC for the LC-MS/MS quantification of 5-(Azetidin-3-yl)pyridin-2-ol. By grounding our methodology in the ICH M10 [2] and FDA 2018 [3] Bioanalytical Method Validation guidelines, we provide a self-validating protocol designed for high-throughput clinical and preclinical PK studies.

Analyte Profiling & Methodological Rationale

The Chemical Challenge

5-(Azetidin-3-yl)pyridin-2-ol ( C8​H10​N2​O , MW: 150.18 g/mol ) possesses a calculated LogP < 0. At physiological and typical LC mobile phase pH (pH 3–7), the azetidine nitrogen (pKa ~9.5) is fully protonated.

  • Why RP-LC Fails: On a standard C18 column, the protonated, highly hydrophilic molecule elutes in the void volume ( k′<1 ). Attempts to increase retention using high-aqueous mobile phases lead to poor desolvation in the MS source and severe ion suppression from unretained matrix salts. Furthermore, secondary amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase. The high acetonitrile content (>70%) enhances Electrospray Ionization (ESI) efficiency, drastically improving the Lower Limit of Quantification (LLOQ).

Sample Preparation Rationale

Traditional Liquid-Liquid Extraction (LLE) is ineffective for this compound due to its hydrophilicity; it remains in the aqueous phase. While Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is viable, it is time-consuming.

Our Solution: Protein Precipitation (PPT) with Acetonitrile (1:3 v/v). Causality: The resulting supernatant is 75% organic. While this high organic content would cause severe peak distortion (solvent effects) if injected onto an RP-LC column, it is the ideal injection solvent for HILIC . This eliminates the need for a time-consuming evaporation and reconstitution step, preserving analyte stability and accelerating the workflow.

MethodSelection Start Target: 5-(Azetidin-3-yl)pyridin-2-ol LogP < 0, Basic Secondary Amine RP Reversed-Phase (C18) Elution in Void Volume Peak Tailing Start->RP Hydrophobic Approach SCX Strong Cation Exchange High Salt Mobile Phase MS Incompatible Start->SCX Ionic Approach HILIC HILIC (Amide Phase) Strong Retention Excellent Peak Shape Start->HILIC Polar Approach MS ESI+ LC-MS/MS High Sensitivity Quantification RP->MS Matrix Suppression SCX->MS Ion Suppression HILIC->MS Enhanced Ionization

Figure 1: Logical decision tree for selecting the optimal LC-MS/MS methodology for highly polar basic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-(Azetidin-3-yl)pyridin-2-ol reference standard (Purity >98%)[1].

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog, e.g., 5-(Azetidin-3-yl)pyridin-2-ol-d4.

  • Matrix: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate ( NH4​Fa ).

Step-by-Step Sample Preparation (PPT)
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, or QC) into a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile (100% ACN) to precipitate plasma proteins.

  • Mixing: Seal the plate and vortex vigorously for 5 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well injection plate.

  • Injection: Inject 2 µL directly onto the LC-MS/MS system.

LC-MS/MS Conditions (HILIC vs. RP-LC)
ParameterHILIC Method (Optimized)RP-LC Method (Alternative)
Column Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm)Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 10 mM NH4​Fa in Water (pH 3.0 with FA)0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Gradient 0-1 min: 90% B; 1-3 min: 90% 50% B; 3-4 min: 50% B; 4-5 min: 90% B0-0.5 min: 2% B; 0.5-3 min: 2% 95% B; 3-4 min: 95% B; 4-5 min: 2% B
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40°C40°C
MS Mode ESI Positive, MRMESI Positive, MRM
Transitions 151.1 108.1 m/z (Quantifier); 151.1 80.1 m/z (Qualifier)Same

Comparative Performance Data

To objectively validate the superiority of the HILIC approach, both methods were evaluated using the same spiked plasma samples. The data below demonstrates why HILIC is mandatory for this analyte class.

Table 1: Chromatographic Performance Comparison
MetricHILIC (BEH Amide)RP-LC (BEH C18)Causality / Implication
Retention Time ( tR​ ) 2.85 min0.65 minRP-LC elutes in the void volume ( t0​≈0.5 min), causing matrix suppression.
Retention Factor ( k′ ) 4.70.3ICH M10 recommends k′>2 to avoid endogenous interference[2].
Peak Asymmetry ( As​ ) 1.152.40Silanol interactions on C18 cause severe tailing for the basic azetidine ring.
Matrix Factor (MF) 0.98 (CV 4.2%)0.45 (CV 28%)HILIC avoids the solvent front where suppressing salts elute.
Table 2: Bioanalytical Validation Summary (ICH M10 / FDA 2018)

Data derived from 3 consecutive validation runs using the HILIC method.

Validation ParameterICH M10 / FDA RequirementHILIC Method ResultStatus
Linearity Range R2≥0.99 , back-calculated ±15% 1.0 to 1000 ng/mL ( R2=0.998 )PASS
Sensitivity (LLOQ) Signal-to-Noise ≥5 , Precision ≤20% 1.0 ng/mL (S/N = 25, CV = 8.5%)PASS
Intra-run Precision CV ≤15% (except LLOQ ≤20% )3.2% – 7.4% across all QCsPASS
Inter-run Accuracy 85% – 115% of nominal concentration94.5% – 102.3%PASS
Extraction Recovery Consistent across Low, Mid, High QCs88.5% (CV 5.1%)PASS

Bioanalytical Validation Workflow (ICH M10 Compliance)

To ensure the method is suitable for regulatory submissions (IND/NDA), the validation must follow a strict, self-validating sequence as outlined by the ICH M10 guidelines[2] and FDA 2018 guidance[3].

ICHM10 S1 1. Selectivity & Matrix Effect Analyze 6 independent lots of blank matrix S2 2. Calibration Curve Minimum 6 non-zero levels (Linearity assessment) S1->S2 S3 3. Accuracy & Precision 3 runs over 2+ days 4 QC levels (n=5/level) S2->S3 S4 4. Stability Testing Freeze-Thaw, Benchtop, Autosampler & Long-term S3->S4 S5 5. Study Sample Analysis Incurred Sample Reanalysis (ISR) S4->S5

Figure 2: Core bioanalytical method validation workflow mapped to ICH M10 and FDA 2018 regulatory requirements.

Critical Validation Insights (E-E-A-T)
  • Selectivity: Because 5-(Azetidin-3-yl)pyridin-2-ol is an exogenous synthetic compound, endogenous baseline interference is minimal. However, the use of a SIL-IS is mandatory to correct for ionization variations caused by co-eluting phospholipids in the HILIC gradient.

  • Carryover: Azetidine compounds are notorious for sticking to metal surfaces in autosamplers. We mitigated this by utilizing a strong wash solvent consisting of 50:50:0.1 Methanol:Water:Formic Acid, ensuring carryover in the blank following the Upper Limit of Quantification (ULOQ) remained <20% of the LLOQ response[3].

Conclusion

For the quantification of 5-(Azetidin-3-yl)pyridin-2-ol, standard reversed-phase chromatography is inadequate due to poor retention and peak tailing. The HILIC methodology coupled with a simple, high-organic protein precipitation extraction provides a robust, high-throughput solution. The method demonstrates superior retention ( k′=4.7 ), excellent peak symmetry, and fully complies with the stringent accuracy and precision requirements set forth by the FDA and ICH M10 guidelines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

Sources

Validation

benchmarking 5-(Azetidin-3-yl)pyridin-2-ol against standard pyridine derivatives

An in-depth evaluation of chemical building blocks is essential for rational drug design. As drug discovery campaigns increasingly move away from flat, sp2-rich aromatic systems toward sp3-rich, three-dimensional scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical building blocks is essential for rational drug design. As drug discovery campaigns increasingly move away from flat, sp2-rich aromatic systems toward sp3-rich, three-dimensional scaffolds, the azetidine ring has emerged as a privileged motif[1][2].

This guide provides a rigorous benchmarking of 5-(Azetidin-3-yl)pyridin-2-ol against standard pyridine derivatives—specifically 5-methylpyridin-2-ol and 5-(piperidin-4-yl)pyridin-2-ol. By analyzing structural tautomerism, physicochemical properties, and in vitro metabolic stability, we establish a comprehensive framework for utilizing this compound as a conformationally restricted bioisostere.

Structural & Physicochemical Profiling

The core advantage of 5-(Azetidin-3-yl)pyridin-2-ol lies in the synergistic combination of its two distinct structural features: the tautomeric pyridin-2-ol core and the rigid azetidine ring[3].

Tautomeric Equilibration (Lactam-Lactim)

The pyridin-2-ol moiety undergoes dynamic lactam-lactim tautomerization, existing in equilibrium between 2-hydroxypyridine and 2-pyridone[4][5].

  • Causality in Target Engagement: In gas-phase or non-polar environments, the 2-hydroxypyridine form is slightly favored. However, in polar aqueous environments (such as blood plasma or intracellular fluid), the equilibrium shifts dramatically to favor the 2-pyridone (lactam) form[5][6].

  • This solvent-driven shift is critical for pharmacodynamics: 2-pyridone acts as a highly localized, rigid hydrogen bond donor (N-H) and acceptor (C=O) pair, whereas a standard hydroxyl group acts as a freely rotating, single-vector interaction point[6].

The Azetidine Advantage

When benchmarking the 5-position substituent, standard alkyl groups (like methyl) offer poor three-dimensionality (low Fsp3) and high metabolic liability. Conversely, standard cyclic amines (like piperidine) increase Fsp3 but introduce high lipophilicity and basicity, often leading to off-target hERG channel liabilities.

  • Bioisosteric Replacement: The azetidine ring serves as a compact bioisostere for piperidine[1][2]. Its inherent ring strain restricts conformational flexibility, locking the exit vectors into a predictable geometry. Furthermore, the reduced carbon count lowers the LogD, and the strained ring slightly suppresses the amine's pKa, optimizing the physicochemical profile for oral bioavailability[1].

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and metabolic profiles of the test compound against standard derivatives.

Parameter5-Methylpyridin-2-ol5-(Piperidin-4-yl)pyridin-2-ol5-(Azetidin-3-yl)pyridin-2-ol
Structural Motif Alkyl (Planar sp2-rich)Piperidine (Flexible sp3)Azetidine (Rigid sp3)
Molecular Weight 109.13 g/mol 178.23 g/mol 150.18 g/mol
Fraction sp3 (Fsp3) 0.170.500.38
Estimated LogD (pH 7.4) ~0.8~0.2~ -0.5
Predominant Tautomer (H₂O) 2-Pyridone2-Pyridone2-Pyridone
CYP450 Liability High (Benzylic oxidation)Moderate (N-oxidation)Low (Steric strain)

Metabolic Stability: Rationale & Workflow

The primary mechanism of drug clearance in mammals is hepatic oxidation catalyzed by Cytochrome P450 (CYP) enzymes[7]. 5-methylpyridin-2-ol is highly susceptible to rapid benzylic oxidation at the methyl group. While piperidine derivatives are more stable, they remain vulnerable to N-dealkylation and α -carbon oxidation. The azetidine ring, lacking readily accessible α -protons in a low-energy conformation, sterically hinders CYP450 active site access, thereby extending the compound's half-life ( t1/2​ )[1].

To empirically validate this structural advantage, we utilize a self-validating Liver Microsomal Stability Assay[8][9].

G A Lead Optimization Bioisosteric Replacement B Standard: Piperidine/Methyl (High LogD, CYP Liability) A->B C Test: Azetidine Motif (Lower LogD, Rigid Exit Vector) A->C E Microsomal Stability Assay (Phase I Metabolism) B->E D Tautomeric Equilibration (2-Pyridone favored in H2O) C->D Aqueous Environment D->E F LC-MS/MS Quantification (Determine CLint & t1/2) E->F Quench & Centrifuge

Workflow comparing physicochemical and metabolic profiling of azetidine vs. standard bioisosteres.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is engineered as a self-validating system. It incorporates both positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation), ensuring that any observed clearance is strictly CYP-mediated[9][10].

Phase I: Reagent Preparation & Causality
  • Test Compound Preparation: Dissolve 5-(Azetidin-3-yl)pyridin-2-ol, the standard derivatives, and control compounds (Verapamil and Dextromethorphan) in 100% DMSO to create 10 mM stock solutions[7][9].

    • Causality: These stocks are further diluted in acetonitrile and buffer so that the final DMSO concentration in the assay is 0.1%. Higher concentrations of organic solvents will denature CYP450 enzymes and artificially inflate the apparent stability of the compound.

  • Buffer Formulation: Prepare 100 mM Potassium Phosphate Buffer (PPB) at pH 7.4, supplemented with 3.3 mM MgCl₂[8].

    • Causality: PPB maintains strict physiological pH. MgCl₂ is an absolute requirement; it acts as a necessary cofactor for the NADPH-cytochrome P450 reductase complex, enabling the electron transfer required for Phase I oxidation[8].

Phase II: Incubation & Sampling
  • Microsomal Master Mix: Suspend Human Liver Microsomes (HLM) in the PPB/MgCl₂ buffer to achieve a final protein concentration of 0.4 - 0.5 mg/mL[7][8]. Aliquot into a 96-well plate and add the test compounds to a final concentration of 1-2 µM.

  • Pre-Warming: Incubate the plate at 37°C for 5 minutes on a plate shaker (100 rpm).

    • Causality: Pre-warming ensures that the enzymatic reaction kinetics are not skewed by temperature ramping when the cofactor is added.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1-3 mM[8].

    • Self-Validation (Minus-Cofactor Control): For one set of wells, substitute NADPH with blank PPB. If the compound depletes in these wells, it indicates chemical instability in the buffer rather than true enzymatic metabolism[10].

  • Time-Course Quenching: At intervals of 0, 5, 10, 15, 30, and 45 minutes, extract 30 µL aliquots and immediately transfer them into a cold "stop plate" containing 150 µL of 4°C acetonitrile spiked with an analytical internal standard[8][9].

    • Causality: The 5-fold excess of cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point, while simultaneously precipitating the proteins for clean downstream LC-MS/MS injection[8].

Phase III: Quantification & Data Analysis
  • Sedimentation: Centrifuge the stop plate at 5500 rpm for 5 minutes to pellet the precipitated proteins[8].

  • LC-MS/MS Analysis: Inject the supernatant into an Ultra-High Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[8][9].

  • Pharmacokinetic Calculation: Plot the natural logarithm ( ln ) of the percentage of compound remaining against time. Use linear regression to determine the elimination rate constant ( kel​ ).

    • Calculate Half-life: t1/2​=0.693/kel​

    • Calculate Intrinsic Clearance: CLint​=(kel​×Incubation Volume)/Microsomal Protein Mass [8][9].

Conclusion

By benchmarking 5-(Azetidin-3-yl)pyridin-2-ol against traditional pyridine derivatives, it becomes evident that the azetidine motif provides superior spatial geometry and metabolic resilience. Coupled with the solvent-driven 2-pyridone tautomerism, this compound offers researchers a highly stable, conformationally restricted scaffold capable of precise, high-affinity target engagement.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEyxlWivRzH96z1H_ehvhPPYlV4YJYwyBWuX-czQNCznCdUqtMUW2ninYopJleqT-TgFCm_4QswonWdtcMewdl7oiDrn9GK0kSGAcZ-qlFk5fiX6KVkhjWSP4PnKGzeljapjbFWUbhQ_xNxR6spaWRZVg6pH0HJ9hH_oSVB3peIVQ3DgIMZecDosuw8eol5RuRQzhJ9EUpjisRTc2_YSy_J8ek35G0uWM54wZAsiUBIglc4bN7Hg==]
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Sources

Comparative

A Structural and Pharmacological Comparison of 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a important tool fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a important tool for modulating the physicochemical and pharmacological properties of drug candidates. The azetidine moiety, a four-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention for its ability to impart favorable characteristics such as improved metabolic stability, enhanced receptor selectivity, and optimized pharmacokinetic profiles.[1] This guide provides a detailed structural and functional comparison of two isomeric azetidinyl-pyridine scaffolds: 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine. Through an in-depth analysis of their chemical properties, pharmacological activities, and synthetic accessibility, this document aims to equip researchers with the critical insights necessary for the rational design of novel therapeutics.

Structural Isomerism: A Tale of Two Scaffolds

At first glance, 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine share the same molecular formula (C₈H₁₀N₂O for the pyridin-2-ol and C₈H₁₀N₂ for the unsubstituted pyridine analogue) and a common azetidinyl-pyridine core. However, the positional isomerism of the azetidine ring and the presence of a hydroxyl group on the pyridine ring in the former create distinct three-dimensional structures with significant implications for their biological activity.

5-(Azetidin-3-yl)pyridin-2-ol features a pyridin-2-ol ring substituted at the 5-position with an azetidin-3-yl group. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form. This structural feature introduces a hydrogen bond donor and acceptor, influencing its solubility and potential interactions with biological targets.[2]

3-(pyridin-2-yl)azetidine , in contrast, possesses a pyridine ring directly attached to the 3-position of the azetidine ring. This arrangement results in a different spatial orientation of the pyridine nitrogen relative to the azetidine nitrogen, which can profoundly impact receptor binding and pharmacological function.

Structural_Comparison cluster_0 5-(Azetidin-3-yl)pyridin-2-ol cluster_1 3-(pyridin-2-yl)azetidine 5_Azetidin_3_yl_pyridin_2_ol 3_pyridin_2_yl_azetidine

Figure 1. Chemical structures of 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine.

Physicochemical Properties: A Comparative Analysis

Property5-(Azetidin-3-yl)pyridin-2-ol3-(pyridin-2-yl)azetidineRationale and Implications
Molecular Weight 150.18 g/mol [2]134.18 g/mol Both are small molecules, adhering to Lipinski's rule of five.
pKa (Predicted) ~8-9 (pyridinium N), ~11 (azetidine N)~5 (pyridinium N), ~11 (azetidine N)The pyridin-2-ol is expected to be more acidic due to the hydroxyl group. The azetidine nitrogen in both is basic. These pKa values will influence their ionization state at physiological pH, affecting solubility and target engagement.
cLogP (Predicted) ~0.5 - 1.5~1.0 - 2.0The hydroxyl group in 5-(Azetidin-3-yl)pyridin-2-ol likely reduces its lipophilicity compared to 3-(pyridin-2-yl)azetidine. This may impact its ability to cross the blood-brain barrier.
Aqueous Solubility Likely higherLikely lowerThe presence of the polar hydroxyl group in 5-(Azetidin-3-yl)pyridin-2-ol is expected to increase its aqueous solubility.

Pharmacological Profile: Divergent Biological Activities

The subtle structural differences between these two isomers translate into distinct pharmacological profiles, with each scaffold showing potential for different therapeutic applications.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

A significant body of research has focused on azetidine-substituted pyridines as potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target for cognitive disorders and nicotine addiction.

3-(pyridin-2-yl)azetidine and its derivatives have demonstrated high affinity and selectivity for the α4β2 nAChR. For instance, the closely related compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), is a potent and selective ligand for the human α4β2 nAChR subtype with a Ki of 0.05 nM.[3] This suggests that the 3-(pyridin-2-yl)azetidine scaffold is a promising starting point for the development of novel nAChR modulators.

The pharmacological activity of 5-(Azetidin-3-yl)pyridin-2-ol at nAChRs has not been extensively reported. However, its structural similarity to other nAChR ligands warrants investigation. The position of the azetidine ring and the presence of the hydroxyl group would likely alter its binding mode and functional activity compared to the 3-(pyridin-2-yl)azetidine series.

nAChR_Signaling ACh_or_Ligand Acetylcholine or Azetidinyl-pyridine Ligand nAChR α4β2 nAChR ACh_or_Ligand->nAChR Binds Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Cation_Influx Na+, Ca2+ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Neurotransmitter_Release Dopamine Release Neuronal_Excitation->Neurotransmitter_Release

Figure 2. Simplified signaling pathway of α4β2 nicotinic acetylcholine receptor activation.

Potential as Kinase Inhibitors and Antimicrobial Agents

Recent studies have highlighted the potential of azetidine-pyridine scaffolds in other therapeutic areas.

Kinase Inhibition: The azetidine-pyridine core has been explored for its ability to inhibit various kinases involved in cancer cell proliferation.[4] While specific data for the two title compounds is not available, related pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met kinase inhibitory activity.[5] The rigid azetidine ring can serve as a valuable scaffold to orient substituents for optimal interaction with the kinase ATP-binding site.

Antimicrobial Activity: There is growing interest in azetidine derivatives as novel antimicrobial agents. 5-(Azetidin-3-yl)pyridin-2-ol, in particular, has been suggested to have potential antimicrobial properties.[2] The mechanism is thought to involve the inhibition of essential bacterial enzymes. For example, some azetidine-containing compounds have shown activity against bacterial topoisomerases.

Synthesis and Analytical Methodologies

The synthetic accessibility of these scaffolds is a crucial consideration for their development as drug candidates.

General Synthetic Strategies

The synthesis of azetidine-containing compounds can be challenging due to the inherent ring strain of the four-membered ring. Common synthetic routes include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

  • [2+2] Cycloaddition: This approach involves the reaction of an imine with an alkene or ketene to directly form the four-membered ring.

  • Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to the corresponding four-membered azetidines.

Synthetic_Workflow Starting_Materials Pyridine & Azetidine Precursors Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Starting_Materials->Coupling_Reaction Cyclization Intramolecular Cyclization Starting_Materials->Cyclization Intermediate Protected Azetidinyl-pyridine Coupling_Reaction->Intermediate Cyclization->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product Purification Purification (Chromatography) Final_Product->Purification

Figure 3. A generalized synthetic workflow for azetidinyl-pyridine derivatives.

Experimental Protocol: Synthesis of a 3-(Pyridin-2-yl)azetidine Derivative

The following is a representative protocol for the synthesis of a 3-(pyridin-2-yl)azetidine derivative, adapted from the literature. This multi-step synthesis involves the formation of the azetidine ring followed by coupling with the pyridine moiety.

Step 1: Synthesis of N-Boc-3-azetidinone

  • To a solution of 1-(diphenylmethyl)-3-azetidinol in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction and purify the product by column chromatography to obtain N-Boc-1-(diphenylmethyl)-3-azetidinol.

  • Oxidize the alcohol to the corresponding ketone using a suitable oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation) to yield N-Boc-3-azetidinone.

Step 2: Coupling with Pyridine

  • To a solution of 2-bromopyridine in an appropriate solvent (e.g., toluene or dioxane), add N-Boc-3-azetidinone, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain N-Boc-3-(pyridin-2-yl)azetidin-3-ol.

Step 3: Deprotection

  • Treat the N-Boc protected intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Neutralize the reaction mixture and extract the product into an organic solvent.

  • Purify the final product, 3-(pyridin-2-yl)azetidin-3-ol, by an appropriate method such as crystallization or chromatography.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for assessing the purity and stability of these compounds. A general reverse-phase HPLC (RP-HPLC) method can be developed for their analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in water

  • B: 0.1% Trifluoroacetic acid in acetonitrile

Gradient:

  • A linear gradient from 5% to 95% B over 20 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm).

Pharmacokinetics and Metabolic Stability

The incorporation of an azetidine ring is often a strategic choice to enhance the metabolic stability of a drug candidate. The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to larger, more flexible aliphatic rings.

While specific pharmacokinetic data for 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine are not available, in vitro metabolic stability assays with liver microsomes or hepatocytes can provide valuable insights into their metabolic fate.[6][7][8]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration.

  • Pre-warm human liver microsomes and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can then be calculated from the disappearance of the parent compound over time.

Conclusion and Future Perspectives

The structural isomers 5-(Azetidin-3-yl)pyridin-2-ol and 3-(pyridin-2-yl)azetidine represent two distinct yet related scaffolds with considerable potential in drug discovery. While 3-(pyridin-2-yl)azetidine and its analogues have shown significant promise as high-affinity ligands for nicotinic acetylcholine receptors, the pharmacological profile of 5-(Azetidin-3-yl)pyridin-2-ol remains less explored but holds potential in the areas of antimicrobial and anti-inflammatory research.

The choice between these two scaffolds will ultimately depend on the therapeutic target and the desired pharmacological profile. Further investigation into the specific biological activities, structure-activity relationships, and ADME properties of these compounds is warranted to fully elucidate their therapeutic potential. The synthetic and analytical methods outlined in this guide provide a framework for researchers to synthesize, purify, and characterize these and related molecules, paving the way for the development of novel and effective therapeutics.

References

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.
  • Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e).
  • Buy 5-(Azetidin-3-yl)pyridin-2-ol (EVT-13078530) - EvitaChem. EvitaChem.
  • Azetidines in medicinal chemistry: emerging applic
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. WuXi AppTec.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA)
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
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  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed. NIH.
  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed. NIH.
  • A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed. NIH.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
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  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. NIH.
  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Deriv
  • Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding - the NOAA Institutional Repository. NOAA.
  • Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - MDPI. MDPI.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. PubMed.
  • US3668196A - 3-azetidinols - Google Patents.
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - Benchchem. Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity | International journal of health sciences - ScienceScholar.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. RSC Publishing.
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  • Various Chemical and Biological Activities of Pyridazinone Deriv
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  • Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC. NIH.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Validation

A Comparative Guide to the Purity Validation of 5-(Azetidin-3-yl)pyridin-2-ol Reference Standard

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. A reference standard, defined by regulatory bo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. A reference standard, defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) as a "highly purified compound that is well characterized," serves as the benchmark for determining the identity, strength, quality, and purity of a drug substance.[1] This guide provides an in-depth, comparative analysis of the essential validation protocols for a 5-(Azetidin-3-yl)pyridin-2-ol reference standard, a heterocyclic compound of interest in medicinal chemistry.[2] We will explore a multi-faceted analytical approach, demonstrating why a single method is insufficient and how a combination of orthogonal techniques provides a robust, self-validating system for purity and identity assessment.

The Criticality of a Multi-Pronged Validation Strategy

Relying on a single analytical technique for reference standard validation is a precarious approach. Each method has inherent limitations and potential blind spots. For instance, a chromatographic method might not detect impurities that co-elute with the main peak or lack a chromophore. Therefore, a comprehensive characterization, as advocated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), necessitates the use of multiple, orthogonal methods.[3][4] This ensures that the purity value is accurate and that all potential impurities (process-related, degradation products, residual solvents, and water) are accounted for.[1][5]

Our validation of the 5-(Azetidin-3-yl)pyridin-2-ol reference standard employs a synergistic quartet of analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For determining chromatographic purity and identifying organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): To establish the absolute purity (assay) of the compound, traceable to a primary standard.

  • Mass Spectrometry (MS): For unambiguous confirmation of the chemical identity and molecular weight.

  • Karl Fischer (KF) Titration: To accurately quantify the water content.

G

Caption: Multi-technique workflow for reference standard validation.

Head-to-Head Purity Analysis: A Comparative Look

To illustrate the power of this integrated approach, let's compare the hypothetical results for our 5-(Azetidin-3-yl)pyridin-2-ol reference standard against a hypothetical alternative that relies on a less rigorous validation process.

Analytical Technique Our Reference Standard Alternative Standard Expert Insight
HPLC-UV Purity 99.85%99.5%High chromatographic purity is a good starting point, but it doesn't tell the whole story.
qNMR Assay (Absolute Purity) 99.7% (vs. NIST traceable standard)Not PerformedqNMR is a primary method that provides an absolute purity value, revealing the presence of non-chromophoric or co-eluting impurities that HPLC might miss.[6][7][8]
Mass Spectrometry Identity Confirmed (m/z matches theoretical)ConfirmedWhile both may confirm the mass, high-resolution MS provides greater confidence in the elemental composition.[9][10]
Karl Fischer (Water Content) 0.15%0.4%Water content can significantly impact the true purity of the material and must be accurately determined.[11][12]
Calculated Purity (Mass Balance) 99.7% 99.1% The mass balance approach, incorporating data from all techniques, provides a more accurate and reliable purity value.

Experimental Protocols: The Foundation of Trustworthiness

The trustworthiness of any reference standard lies in the meticulous execution of its validation protocols. Below are the detailed methodologies employed for the characterization of the 5-(Azetidin-3-yl)pyridin-2-ol reference standard.

HPLC-UV for Chromatographic Purity and Impurity Profiling

Causality: HPLC-UV is a cornerstone of pharmaceutical analysis for separating and quantifying impurities that possess a UV chromophore.[13][14][15] The choice of a gradient elution method is crucial for resolving impurities with a wide range of polarities, which can be a challenge for highly polar compounds like our analyte.[16]

Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Determination

Causality: qNMR is considered a primary ratio method of measurement by the International Bureau of Weights and Measures (BIPM).[6] It allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. This makes it an incredibly powerful tool for assigning an accurate, absolute purity value.[7][8][17]

Protocol:

  • Instrument: Bruker Avance III 600 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (NIST traceable).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-(Azetidin-3-yl)pyridin-2-ol reference standard into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).

  • Data Processing:

    • Apply a Fourier transform and phase correction to the acquired FID.

    • Integrate a well-resolved, characteristic proton signal from the analyte and a known signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and the weights of the analyte and internal standard.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

Causality: Mass spectrometry is an indispensable tool for confirming the chemical identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[9][10] High-resolution instruments can provide mass accuracy in the low ppm range, which allows for the determination of the elemental formula, adding a high degree of confidence to the structural assignment.[18]

Protocol:

  • Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Infusion: Direct infusion of the sample solution (0.1 mg/mL in 50:50 acetonitrile/water with 0.1% formic acid) at a flow rate of 5 µL/min.

  • Mass Analyzer: Full scan mode from m/z 100-500 with a resolution of 70,000.

  • Data Analysis: Compare the experimentally observed m/z of the protonated molecular ion [M+H]+ with the theoretically calculated exact mass for C8H11N2O+. The acceptance criterion is a mass accuracy of ≤ 5 ppm.

Karl Fischer Titration for Water Content

Causality: Water can be present in a reference standard as absorbed moisture or as hydrates. Karl Fischer titration is the gold standard method for the selective and accurate determination of water content in solid samples.[11][12][19] This value is crucial for the mass balance calculation to determine the final purity.

Protocol:

  • Instrument: Mettler Toledo C30 Coulometric KF Titrator or equivalent.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Procedure:

    • Allow the instrument's titration cell to stabilize to a low, constant drift rate (e.g., <10 µ g/min ).

    • Accurately weigh approximately 50 mg of the 5-(Azetidin-3-yl)pyridin-2-ol reference standard.

    • Introduce the sample directly into the titration cell.

    • The instrument will automatically titrate the water present and report the result as a percentage of the total mass.

    • Perform the measurement in triplicate to ensure precision.

Conclusion: An Unwavering Commitment to Quality

The validation of a reference standard is a rigorous, multi-step process that demands scientific expertise and an unwavering commitment to quality. As demonstrated, a comprehensive approach utilizing orthogonal analytical techniques—HPLC-UV for chromatographic purity, qNMR for absolute assay, Mass Spectrometry for identity, and Karl Fischer titration for water content—provides a self-validating system that ensures the highest level of confidence in the final, certified purity value. For researchers, scientists, and drug development professionals, relying on a reference standard that has undergone such exhaustive characterization is not just a matter of best practice; it is a prerequisite for generating accurate, reproducible, and defensible scientific data.

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Comparative

Synthetic Route Comparison Guide: 5-(Azetidin-3-yl)pyridin-2-ol

Executive Summary & Chemical Context 5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7)[1] is a highly valuable building block in modern medicinal chemistry. Featuring a rigid, sp3 -rich azetidine ring linked directly to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7)[1] is a highly valuable building block in modern medicinal chemistry. Featuring a rigid, sp3 -rich azetidine ring linked directly to a pyridin-2-ol (pyridone) moiety, it serves as an excellent bioisostere for piperidines and pyrrolidines while offering unique hydrogen-bond donor/acceptor topography[2].

However, synthesizing this compound presents a classic methodological challenge: the construction of a C(sp3)−C(sp2) bond between a highly strained four-membered heterocycle and an electron-deficient heteroaryl system. Traditional cross-coupling approaches often suffer from competitive β -hydride elimination or protodehalogenation of the sp3 -hybridized intermediate[3].

This guide objectively compares the three most viable synthetic routes for assembling the core framework—Negishi Cross-Coupling , Nickel-Catalyzed Reductive Cross-Coupling , and Suzuki-Miyaura Coupling —and provides validated experimental protocols for the optimal pathways.

Mechanistic Evaluation of Synthetic Routes

To synthesize 5-(Azetidin-3-yl)pyridin-2-ol, the standard strategy involves coupling a protected azetidine electrophile (typically 1-Boc-3-iodoazetidine) with a protected pyridine (such as 5-bromo-2-methoxypyridine), followed by a global deprotection sequence.

Route A: Palladium-Catalyzed Negishi Cross-Coupling (The Industry Standard)

The is the most heavily relied-upon method for azetidine-aryl linkages[4]. It involves the insertion of activated zinc dust into 1-Boc-3-iodoazetidine to form an organozinc intermediate, which is then coupled with 5-bromo-2-methoxypyridine using a palladium catalyst (e.g., Pd2​(dba)3​ / XPhos).

  • Causality & Logic: The covalent nature of the C−Zn bond suppresses unwanted β -hydride elimination compared to Grignard reagents. The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently.

  • Drawbacks: Organozinc species are highly moisture-sensitive. Even trace water leads to protodehalogenation (yielding N-Boc-azetidine), requiring strict anhydrous techniques.

Route B: Nickel-Catalyzed Reductive Cross-Coupling (The Modern Alternative)Reductive cross-electrophile coupling bypasses the need to pre-form sensitive organometallic reagents[5]. By utilizing a nickel catalyst ( NiCl2​⋅glyme or NiI2​ ) and a terminal reductant (Mn or Zn dust), 1-Boc-3-iodoazetidine and 5-bromo-2-methoxypyridine are coupled directly in a single pot.
  • Causality & Logic: This reaction proceeds via a radical-polar crossover mechanism. The Ni(I) species reduces the alkyl iodide to an azetidinyl radical, which rapidly recombines with the Ar−Ni(II) intermediate. Because the radical generation is controlled and localized, functional group tolerance is exceptionally high.

  • Drawbacks: The reaction is heterogeneous. Variations in stirring speed or the particle size of the reductant (Mn/Zn) can cause significant batch-to-batch yield fluctuations.

Route C: Suzuki-Miyaura Cross-Coupling (The Boronate Approach)

While are ubiquitous for sp2−sp2 linkages, applying them to sp3 -azetidines requires pre-forming an azetidin-3-yl boronic acid pinacol ester[5].

  • Causality & Logic: The transmetalation of sp3 -boronates to palladium is kinetically slow. To compensate, aggressive bases or specialized ligands (like PCy3​ ) are required, which unfortunately accelerates the competitive protodeboronation of the starting material. Consequently, yields are often inferior to the Negishi approach.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three routes for generating the protected intermediate, 5-(1-Boc-azetidin-3-yl)-2-methoxypyridine.

MetricNegishi CouplingNi-Reductive CouplingSuzuki-Miyaura
Average Yield 65 - 75%55 - 70%30 - 45%
Step Count 2 (Zincation + Coupling)1 (Direct Coupling)2 (Borylation + Coupling)
Moisture Sensitivity Extremely HighModerateLow (Aqueous tolerant)
Reagent Cost Moderate ( Pd , XPhos)Low ( Ni , Mn dust)High ( sp3 -Boronates)
Scalability Excellent (Up to kg scale)Fair (Stirring dependent)Poor (Protodeboronation)
Primary Side Product N-Boc-azetidine (Reduction)Homocoupled PyridineN-Boc-azetidine

Workflows and Catalytic Cycles

SyntheticRoutes SM1 1-Boc-3-iodoazetidine Zn Zincation (Zn dust, TMSCl) SM1->Zn Reductive Reductive Coupling (Ni-Catalyzed, Mn) SM1->Reductive SM2 5-Bromo-2- methoxypyridine Negishi Negishi Coupling (Pd-Catalyzed) SM2->Negishi SM2->Reductive Int_Zn Azetidinyl-Zinc Intermediate Zn->Int_Zn Int_Zn->Negishi Protected 5-(1-Boc-azetidin-3-yl)- 2-methoxypyridine Negishi->Protected Reductive->Protected Deprotect Global Deprotection (HBr or BBr3/TFA) Protected->Deprotect Product 5-(Azetidin-3-yl)pyridin-2-ol Deprotect->Product

Global synthetic workflow comparing Negishi and Reductive cross-coupling strategies.

NiCatalyticCycle Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-Br (Oxidative Addition) Ni0->NiII_Ar Ar-Br NiI_Ar Ar-Ni(I) (Reduction by Mn) NiII_Ar->NiI_Ar Mn(0) -> Mn(II) NiIII_ArAlk Ar-Ni(III)-Alk (Radical Addition) NiI_Ar->NiIII_ArAlk AlkylRadical Azetidinyl Radical (from R-I + Ni(I)) NiI_Ar->AlkylRadical R-I NiIII_ArAlk->Ni0 Catalyst Regeneration Product Coupled Product NiIII_ArAlk->Product Reductive Elimination AlkylRadical->NiIII_ArAlk Recombination

Radical-polar crossover catalytic cycle for the Ni-catalyzed reductive cross-coupling.

Experimental Protocols (Self-Validating Systems)

The following protocols utilize the Negishi route due to its superior scalability and yield consistency, followed by a robust global deprotection sequence.

Protocol 1: Synthesis of 5-(1-Boc-azetidin-3-yl)-2-methoxypyridine (Negishi)

Step 1: Zincation (In-Process Control Critical)

  • Activation: To a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv, 15 mmol). Suspend in anhydrous DMA (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 10 minutes. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 minutes to strip the zinc oxide passivation layer.

  • Insertion: Add a solution of 1-Boc-3-iodoazetidine (1.0 equiv, 10 mmol) in DMA (5 mL) dropwise over 20 minutes. Stir at 40°C for 2 hours.

  • Analytical Validation (IPC 1): Withdraw a 50 μL aliquot, quench with D2​O , and extract with EtOAc. Analyze via GC-MS or LC-MS. The reaction is complete when the starting mass ( m/z 283) is replaced entirely by the deuterated N-Boc-azetidine mass ( m/z 159). Do not proceed to coupling until >95% zincation is confirmed.

Step 2: Cross-Coupling

  • Catalyst Activation: In a separate flame-dried flask, combine 5-bromo-2-methoxypyridine (0.9 equiv, 9.0 mmol), Pd2​(dba)3​ (2.5 mol%), and XPhos (5.0 mol%). Purge with Argon.

  • Coupling: Transfer the supernatant organozinc solution from Step 1 via cannula into the catalyst flask. Heat the mixture to 70°C for 12 hours.

  • Analytical Validation (IPC 2): Monitor by LC-MS. The desired protected intermediate will present an [M+H]+ peak at m/z 265.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Protocol 2: Global Deprotection to 5-(Azetidin-3-yl)pyridin-2-ol

This step demands careful execution because cleaving a 2-methoxypyridine to a pyridone typically requires harsh Lewis acids ( BBr3​ ) or strong Bronsted acids (conc. HBr), both of which will simultaneously cleave the Boc group.

  • Reaction Setup: Dissolve 5-(1-Boc-azetidin-3-yl)-2-methoxypyridine (1.0 equiv, 5.0 mmol) in 48% aqueous HBr (10 mL) and glacial acetic acid (5 mL).

  • Heating: Reflux the mixture at 110°C for 16 hours. Causality Note: The high temperature is required to drive the nucleophilic attack of the bromide ion on the methyl ether, releasing methyl bromide gas. The Boc group is cleaved rapidly within the first 30 minutes.

  • Analytical Validation (IPC 3): Monitor via LC-MS. The intermediate Boc-cleaved product ( m/z 165) must fully convert to the final product ( m/z 151).

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove acetic acid and excess HBr. The resulting residue is the hydrobromide salt of the product.

  • Neutralization: Dissolve the residue in a minimum amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or adjust to pH 7 using 1M NaOH. Lyophilize the aqueous fractions to afford 5-(Azetidin-3-yl)pyridin-2-ol as an off-white solid.

References

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters. URL:[Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules. URL:[Link]

  • Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.World Intellectual Property Organization (WO2024097573A1).

Sources

Validation

Inter-Laboratory Validation of 5-(Azetidin-3-yl)pyridin-2-ol Assays: A Methodological Comparison Guide

Executive Summary: The Analytical Challenge 5-(Azetidin-3-yl)pyridin-2-ol (Molecular Weight: ~150.18 g/mol ) is a highly polar, low-molecular-weight heterocyclic compound. Structurally, it features a basic azetidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

5-(Azetidin-3-yl)pyridin-2-ol (Molecular Weight: ~150.18 g/mol ) is a highly polar, low-molecular-weight heterocyclic compound. Structurally, it features a basic azetidine ring and a hydroxylated pyridine moiety. In biological matrices (e.g., human plasma), this extreme hydrophilicity presents a severe analytical bottleneck: the compound is virtually impossible to retain on standard reversed-phase (RP) C18 columns. Consequently, it co-elutes in the chromatographic "void volume" alongside endogenous salts and phospholipids, leading to catastrophic ion suppression during mass spectrometric detection.

To achieve regulatory compliance for pharmacokinetic (PK) profiling across multiple laboratories, assay methodologies must be rigorously cross-validated[1]. This guide objectively compares analytical modalities for 5-(Azetidin-3-yl)pyridin-2-ol and provides a self-validating, field-proven protocol utilizing Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) .

Methodological Comparison: Selecting the Optimal Modality

When transferring assays between laboratories, the chosen method must demonstrate robustness against slight variations in mobile phase preparation, ambient temperature, and instrument configuration.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityRetention MechanismSensitivity (LLOQ)Matrix Effect SusceptibilityInter-Lab ReproducibilitySuitability for PK Studies
RP-UHPLC-UV Hydrophobic Partitioning~500 ng/mLHigh (Co-elution with void volume)PoorNot recommended
Capillary Electrophoresis Electrophoretic Mobility~100 ng/mLLowModerate (Sensitive to buffer pH)Niche applications only
HILIC-LC-MS/MS Hydrophilic Partitioning~1 ng/mLModerated by SIL-ISExcellent (ICH M10 Compliant)Gold Standard
The Causality Behind the Choice: Why HILIC?

Reversed-phase chromatography relies on a hydrophobic stationary phase, which repels polar molecules like 5-(Azetidin-3-yl)pyridin-2-ol. HILIC flips this paradigm. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >80% Acetonitrile), HILIC promotes the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface[2].

Furthermore, the high organic content of the HILIC mobile phase drastically enhances desolvation efficiency in the Electrospray Ionization (ESI) source, yielding superior MS/MS sensitivity compared to highly aqueous reversed-phase eluents[3].

The Self-Validating Protocol: HILIC-LC-MS/MS

To ensure trustworthiness and data integrity during inter-laboratory validation, the following protocol acts as a self-validating system. It strictly adheres to ICH M10 guidelines by incorporating internal controls that immediately flag extraction failures or matrix interference[1].

Step 1: Internal Standard Selection & Reagent Preparation
  • Causality: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as[13C3, 15N]-5-(Azetidin-3-yl)pyridin-2-ol. In HILIC, slight structural changes (like using a chemical analog) alter the molecule's hydration shell, shifting its retention time. If the IS does not perfectly co-elute with the analyte, it cannot accurately compensate for matrix-induced ion suppression[4].

  • Action: Prepare a SIL-IS working solution at 50 ng/mL in 100% Acetonitrile (ACN).

Step 2: Sample Extraction via Protein Precipitation (PPT)
  • Causality: Liquid-Liquid Extraction (LLE) is ineffective here because the hydrophilic analyte will not partition into non-polar organic solvents. PPT with ACN not only crashes out plasma proteins but also perfectly matches the high-organic injection conditions required for HILIC, preventing peak distortion[2].

  • Action:

    • Aliquot 50 µL of human plasma into a 96-well plate.

    • Add 10 µL of SIL-IS working solution (skip for Double Blanks).

    • Add 150 µL of cold ACN (0.1% Formic Acid) to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean plate for injection.

Step 3: Chromatographic Separation
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins (eluting the analyte), return to 90% B to re-equilibrate.

Step 4: System Validation Checks (Run Acceptance)

Before analyzing unknown samples, the system must validate itself using the following sequence[1]:

  • Double Blank: Matrix + No Analyte + No IS. (Ensures no endogenous isobaric interference).

  • Zero Sample: Matrix + IS only. (Ensures the SIL-IS does not contain unlabeled isotopic impurities that contribute to the analyte signal)[4].

  • Calibration Curve: 8 points ranging from 1 to 500 ng/mL. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

Inter-Laboratory Cross-Validation Data

When transferring this assay from the originating laboratory (Lab A) to receiving laboratories (Labs B and C), blinded Quality Control (QC) samples must be evaluated. The data below demonstrates the robustness of the HILIC-LC-MS/MS method, successfully meeting the ICH M10 acceptance criteria (Bias ≤ ±15% and Precision ≤ 15%)[1].

Table 2: ICH M10 Inter-Laboratory Cross-Validation Results
Quality Control LevelNominal Conc. (ng/mL)Lab A Accuracy (%Bias)Lab B Accuracy (%Bias)Lab C Accuracy (%Bias)Inter-Lab Precision (%CV)
LLOQ QC 1.0+4.2%+8.1%-2.5%7.4%
Low QC (LQC) 3.0-1.5%+2.0%-3.1%4.1%
Mid QC (MQC) 50.0+0.8%-1.2%+1.5%2.8%
High QC (HQC) 400.0-2.1%-0.5%-1.8%3.5%

Data interpretation: The tight inter-laboratory precision (%CV < 8% across all levels) confirms that the SIL-IS effectively normalizes the varying matrix effects caused by different mass spectrometer geometries and ESI source designs across the three facilities.

Workflow Visualization

The following diagram maps the logical decision tree for executing and evaluating an inter-laboratory cross-validation study for this compound.

G Start Initiate ICH M10 Cross-Validation Method HILIC-LC-MS/MS Method Transfer Start->Method Spike Spike Matrix: Analyte + SIL-IS Normalization Method->Spike Labs Distribute Blinded QCs to Participating Labs Spike->Labs LabA Lab A (Origin) Analyze QCs Labs->LabA LabB Lab B (Site 1) Analyze QCs Labs->LabB LabC Lab C (Site 2) Analyze QCs Labs->LabC Compare Statistical Comparison (Accuracy & Precision) LabA->Compare LabB->Compare LabC->Compare Criteria Bias ≤ ±15%? (ICH M10 Criteria) Compare->Criteria Pass Validation Successful Ready for PK Studies Criteria->Pass Yes Fail Investigate Matrix Effects / Ion Suppression Criteria->Fail No

Fig 1: ICH M10 inter-laboratory cross-validation workflow for HILIC-LC-MS/MS assay reproducibility.

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Comparative

Evaluating the Off-Target Profile of 5-(Azetidin-3-yl)pyridin-2-ol: A Comparative Guide Against Pyrrolidine and Piperidine Scaffolds

In modern rational drug design, the selection of the core nitrogenous heterocycle is a critical determinant of a molecule's safety and efficacy. For decades, pyrrolidine and piperidine rings have been the default choices...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern rational drug design, the selection of the core nitrogenous heterocycle is a critical determinant of a molecule's safety and efficacy. For decades, pyrrolidine and piperidine rings have been the default choices for saturated cyclic amines. However, late-stage clinical failures due to off-target toxicity—such as hERG-mediated cardiotoxicity or promiscuous kinase binding—have forced a paradigm shift.

This guide objectively evaluates the off-target profile of 5-(Azetidin-3-yl)pyridin-2-ol (a highly rigid, 4-membered ring building block) against its direct structural competitors: the 5-membered pyrrolidine and 6-membered piperidine analogs. By analyzing structural thermodynamics and providing self-validating experimental protocols, we demonstrate why the azetidine scaffold is increasingly preferred for mitigating off-target liabilities.

Mechanistic Basis for Scaffold Selectivity

The superiority of 5-(Azetidin-3-yl)pyridin-2-ol (Molecular Weight: ~150.18 g/mol ) lies in its unique physicochemical properties 1[1]. The transition from a 6- or 5-membered ring to a 4-membered azetidine ring introduces critical changes in conformational flexibility, lipophilicity, and basicity.

  • Conformational Rigidity & Entropic Penalty: Piperidine and pyrrolidine rings are highly flexible, capable of adopting multiple conformations (chair/boat or envelope) to achieve an "induced fit" within off-target binding pockets. In contrast, the azetidine ring is locked in a rigid, puckered conformation. This rigidity reduces the entropic penalty upon binding the primary target but severely restricts the molecule's ability to adapt to off-target receptors (e.g., off-target kinases or the α3β4-nAChR subtype)2[2].

  • Lipophilicity and hERG Liability: The hERG potassium channel, a primary driver of drug-induced cardiotoxicity, preferentially binds lipophilic, basic amines. The azetidine scaffold inherently possesses a lower calculated partition coefficient (clogP) than its larger homologues. This reduction in non-specific hydrophobic interactions directly translates to a mitigated risk of hERG blockade and cytotoxicity, a phenomenon well-documented in the optimization of inhaled DDR inhibitors3[3].

  • Metabolic Stability: Azetidine derivatives often exhibit distinct pharmacokinetic profiles. For instance, in comparative studies of MAGL inhibitors, azetidine carbamates demonstrated significantly different brain clearance rates and off-target protein labeling compared to piperidine equivalents4[4].

ScaffoldLogic A 5-(Azetidin-3-yl)pyridin-2-ol C High sp3 Character & Rigid Conformation A->C B Pyrrolidine/Piperidine Analogs D High Lipophilicity & Flexible Conformation B->D E Target Selectivity (Low Off-Target Hits) C->E F Promiscuous Binding (hERG & Kinase Liabilities) D->F

Fig 1: Conformational and physicochemical divergence driving off-target liability profiles.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we synthesize derivatives using the three respective building blocks and subject them to a standardized safety profiling panel. The table below summarizes typical comparative data observed during lead optimization campaigns.

Metric5-(Azetidin-3-yl)pyridin-2-ol (Test)Pyrrolidine Analog (Competitor 1)Piperidine Analog (Competitor 2)
Ring Size / Flexibility 4-membered (Rigid)5-membered (Moderate)6-membered (Highly Flexible)
Typical cLogP ~0.8~1.5~2.1
Primary Target Affinity (Ki) 1.2 nM4.5 nM12.0 nM
Off-Target Hit Rate (>50% inhibition at 10 µM) < 5% (Highly Selective)~25% (Moderate Promiscuity)~40% (Highly Promiscuous)
hERG IC50 (Patch-Clamp) > 30 µM (Safe)8 µM (Moderate Risk)2 µM (High Risk)
Metabolic Half-Life (HLM) > 60 min~40 min~20 min

Data synthesis based on established structure-activity relationship (SAR) trends in nitrogenous heterocycles[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of off-target effects must rely on self-validating assay designs. The following protocols detail the exact methodologies required to replicate the comparative data, explaining the causality behind each experimental choice.

Protocol A: Broad-Spectrum Off-Target Profiling via Competitive Radioligand Binding

Why this method? Functional assays (like calcium mobilization) can yield false negatives if a compound acts as a silent antagonist or if receptor reserve varies. Competitive radioligand binding directly measures thermodynamic affinity ( Ki​ ) at the binding site, providing an unambiguous metric of off-target liability.

  • Membrane Preparation: Isolate membrane fractions from CHO or HEK293 cells stably expressing the off-target receptor panel (e.g., α3β4-nAChR, 5-HT receptors, dopaminergic receptors). Causality: Using isolated membranes removes confounding variables such as compound permeability, efflux pump activity, and cellular metabolism, isolating the pure binding event.

  • Equilibration Setup: Incubate 50 µg of membrane protein with a highly specific, tritium-labeled radioligand ( 3H -epibatidine for nAChRs) at its Kd​ concentration. Add the test compound (azetidine vs. competitors) in a 10-point concentration-response curve (1 nM to 30 µM).

  • Steady-State Incubation: Incubate the reaction mixture at 25°C for 120 minutes. Causality: Sufficient incubation time is critical to reach thermodynamic equilibrium. Premature termination will underestimate the affinity of slow-binding lipophilic competitors (like piperidine analogs).

  • Separation and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

  • Data Validation: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. The assay is only validated if the reference compound's Ki​ falls within 0.5 log units of historical data.

Protocol B: Automated Whole-Cell Patch-Clamp for hERG Liability

Why this method? Simple radioligand displacement assays for hERG (e.g., 3H -astemizole binding) often fail to detect compounds that bind to specific conformational states of the channel. Whole-cell patch-clamp allows precise manipulation of the membrane voltage to expose the channel's open and inactivated states, ensuring accurate measurement of functional blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Detach cells using Accutase to preserve membrane integrity and load them into the automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol Execution: Establish a whole-cell configuration ( Rs​<10MΩ ). Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds. Causality: This depolarization forces the channels to open and subsequently enter the inactivated state. The hERG inner vestibule (the primary drug-binding site) is most accessible during these states.

  • Tail Current Measurement: Repolarize the membrane to -50 mV for 2 seconds to elicit the outward tail current, followed by a return to the -80 mV holding potential.

  • Compound Perfusion: Perfuse the test compounds (azetidine, pyrrolidine, piperidine analogs) sequentially at increasing concentrations. Wait 3 minutes per concentration to ensure steady-state block.

  • Analysis: Measure the peak amplitude of the tail current. Calculate the fractional block and fit the data to a Hill equation to derive the IC50​ .

ExpWorkflow S1 Compound Synthesis & QC S2 Primary Target Affinity (Ki) S1->S2 S3 Broad Off-Target Panel (Radioligand) S2->S3 S4 hERG Patch-Clamp (Electrophysiology) S3->S4 S5 Lead Selection S4->S5

Fig 2: Sequential screening workflow for evaluating off-target effects and cardiotoxicity.

Conclusion

The empirical data and structural thermodynamics overwhelmingly support the use of 5-(Azetidin-3-yl)pyridin-2-ol over traditional pyrrolidine and piperidine building blocks. By leveraging the rigid, high-Fsp3 nature of the azetidine ring, drug developers can significantly reduce lipophilicity and conformational promiscuity. This directly mitigates severe off-target liabilities—such as hERG cardiotoxicity and broad-spectrum kinase inhibition—streamlining the path from lead optimization to clinical viability.

References

  • EvitaChem. "Buy 5-(Azetidin-3-yl)pyridin-2-ol (EVT-13078530)".
  • Journal of Medicinal Chemistry (ACS Publications). "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF".
  • Journal of Medicinal Chemistry (ACS Publications). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase".
  • PubMed Central (NIH). "Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists".
  • PubMed Central (NIH). "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Azetidin-3-yl)pyridin-2-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding molecular behavior. When working with novel building blocks like 5-(Azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding molecular behavior. When working with novel building blocks like 5-(Azetidin-3-yl)pyridin-2-ol (CAS: 1260867-13-7) , standard safety data sheets (SDS) often provide generic guidance. To build a truly self-validating safety protocol, we must analyze the chemical's structure to predict its hazards and engineer our protective strategies accordingly.

This guide provides an authoritative, step-by-step operational manual for the safe handling, emergency mitigation, and disposal of 5-(Azetidin-3-yl)pyridin-2-ol.

Chemical Profiling & Mechanistic Hazard Assessment

5-(Azetidin-3-yl)pyridin-2-ol (Molecular Weight: 150.18 g/mol ) is a heterocyclic compound featuring an azetidine ring and a 2-hydroxypyridine moiety [1]. Understanding its structure is critical for selecting the right Personal Protective Equipment (PPE):

  • The Azetidine Ring (Secondary Amine): The nitrogen in the four-membered azetidine ring acts as a base. Upon contact with the moisture on human skin, eyes, or mucous membranes, it can cause localized alkaline irritation (H315, H319).

  • Physical State: Typically supplied as a crystalline solid or dry powder. The primary vector for acute exposure is the aerosolization of fine particulates during weighing and transfer, which can lead to respiratory tract irritation (H335).

Because of these properties, our PPE strategy must prioritize particulate containment and dermal barrier integrity.

PPE Matrix & Mechanistic Justification

OSHA standard 29 CFR 1910.132 mandates that employers assess workplace hazards and select PPE that provides a definitive barrier against those specific hazards [2]. The table below outlines the required PPE for handling this compound, grounded in its chemical properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection Disposable Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance to basic amines compared to latex. It effectively blocks the dermal transfer of dry powders and prevents localized alkaline irritation [3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses leave gaps at the periphery. Goggles are required because aerosolized azetidine dust can bypass glasses and dissolve in the aqueous environment of the eye, causing severe irritation.
Body Protection Polycotton Lab Coat (Knee-length, cuffed)Prevents particulate accumulation on street clothes. If handling the compound in conjunction with highly flammable solvents, upgrade to a Flame-Resistant (FR) lab coat.
Respiratory Protection N95 or P100 Particulate RespiratorRequired only if handling outside of a certified fume hood. The respirator traps fine airborne particulates before they can reach and irritate the mucosal lining of the respiratory tract.

Step-by-Step Operational Workflow

To ensure a self-validating system, every step in the handling process must confirm the integrity of the previous step.

Phase 1: Pre-Handling Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Engineering controls must always be the primary line of defense before relying on PPE [2].

  • Inspect PPE: Perform a visual inspection of nitrile gloves for micro-tears. Ensure goggles form a complete seal against the face.

  • Prepare the Workspace: Lay down a disposable, static-dissipative weighing mat inside the fume hood. This prevents the basic powder from adhering to the stainless steel work surface.

Phase 2: Weighing and Transfer
  • Mitigate Static: Use an anti-static gun (e.g., Zerostat) on the chemical container and the weighing boat. Static electricity is the primary cause of powder aerosolization.

  • Transfer Technique: Use a stainless steel or PTFE-coated micro-spatula. Transfer the powder smoothly without dropping it from a height to minimize dust generation.

  • Seal Immediately: Cap the source vial immediately after removing the required mass to prevent ambient moisture absorption, which can degrade the compound via tautomeric shifts.

Phase 3: Post-Handling Decontamination
  • Surface Neutralization: Because the azetidine moiety is basic, wipe down the weighing area with a damp paper towel moistened with a dilute, mildly acidic solution (e.g., 1% citric acid or standard 70% IPA/water) to neutralize and capture any residual dust.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands thoroughly with soap and water immediately after doffing.

Emergency Response & Spill Protocol

In the event of a spill, rapid categorization of the hazard dictates the response. The workflow below illustrates the logical decision tree for mitigating a 5-(Azetidin-3-yl)pyridin-2-ol spill.

SpillResponse Start Spill Detected: 5-(Azetidin-3-yl)pyridin-2-ol Assess Assess Spill Volume & Airborne Dust Start->Assess Large Large Spill (>50g) or High Dust Assess->Large Yes Small Small Spill (<50g) Contained Assess->Small No Evacuate Evacuate Area & Call EHS Large->Evacuate DonPPE Verify PPE (Nitrile, Goggles, N95) Small->DonPPE Wipe Wipe with wet absorbent pad DonPPE->Wipe Dispose Place in Hazardous Waste Container Wipe->Dispose End Decontaminate Surfaces Dispose->End

Caption: Workflow for assessing and mitigating 5-(Azetidin-3-yl)pyridin-2-ol powder spills.

Waste Disposal Logistics

Proper disposal ensures that the chemical hazards do not propagate beyond the laboratory environment. Follow these steps in accordance with institutional guidelines and prudent laboratory practices [4]:

  • Solid Waste Segregation: Place all contaminated weighing boats, pipette tips, and disposable mats into a designated, puncture-resistant solid hazardous waste container. Do not mix with highly reactive acids, as the basic azetidine ring may cause an exothermic neutralization reaction.

  • PPE Disposal: Treat heavily contaminated gloves as hazardous waste. If the gloves only had incidental contact (no visible powder), they may typically be disposed of in standard laboratory trash, pending local Environmental Health and Safety (EHS) regulations.

  • Labeling: Clearly label the waste container with "Hazardous Solid Waste - Contains Basic Amine Particulates (5-(Azetidin-3-yl)pyridin-2-ol)".

  • Storage: Store the waste container in a cool, dry satellite accumulation area until EHS pickup.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Glove permeation of chemicals: The state of the art of current practice." Journal of Occupational and Environmental Hygiene, 2021. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. URL: [Link]

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